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  • Product: 2-Chloro-3'-fluoro-4'-methoxybenzophenone
  • CAS: 951885-94-2

Core Science & Biosynthesis

Foundational

Elucidating the Solid-State Architecture of 2-Chloro-3'-fluoro-4'-methoxybenzophenone: A Methodological Guide to Crystal Structure and X-ray Diffraction Analysis

An In-depth Technical Guide Abstract Substituted benzophenones are a cornerstone in medicinal chemistry, serving as scaffolds for a diverse range of therapeutic agents. Their biological activity is intrinsically linked t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Substituted benzophenones are a cornerstone in medicinal chemistry, serving as scaffolds for a diverse range of therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional conformation and intermolecular interactions, which are definitively revealed by single-crystal X-ray diffraction. This guide presents a comprehensive methodological workflow for determining the crystal structure of 2-Chloro-3'-fluoro-4'-methoxybenzophenone, a compound of significant interest due to its unique substitution pattern. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document serves as an expert-level roadmap for researchers. We will detail the necessary steps from synthesis and crystallization to data collection, structure refinement, and in-depth analysis. By leveraging established protocols and drawing parallels from structurally related compounds, this whitepaper provides the scientific community with the necessary framework to uncover the precise solid-state architecture of this and similar high-value molecules, thereby accelerating structure-based drug design efforts.

Introduction: The Imperative for Structural Elucidation

The benzophenone framework is a privileged scaffold in drug development, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory properties.[1][2] The specific substituents on the phenyl rings dictate the molecule's electronic properties, conformation, and ability to engage with biological targets. The title compound, 2-Chloro-3'-fluoro-4'-methoxybenzophenone, presents a compelling case for structural analysis. The interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group can significantly influence the molecule's conformation, particularly the dihedral angle (or "twist") between the two aromatic rings.[3]

This twist angle is not merely a structural curiosity; it governs the molecule's overall shape and its potential to fit into the binding pockets of proteins. Furthermore, understanding the crystal packing reveals the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π–π stacking) that stabilize the solid state.[4] These same interactions are often mirrored in ligand-protein binding. Therefore, obtaining a high-resolution crystal structure is a critical, non-negotiable step in rational drug design. This guide provides the expert-driven methodology to achieve that goal.

Foundational Stage: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, task of growing diffraction-quality single crystals.

Synthesis via Friedel-Crafts Acylation

A robust and common method for preparing unsymmetrical benzophenones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a reliable route to the target molecule.

Conceptual Workflow:

The synthesis would logically involve the acylation of 1-fluoro-2-methoxybenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane).

  • Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: Add 1-fluoro-2-methoxybenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel.

The Art of Crystallization

Obtaining single crystals is paramount. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice. Slow evaporation is a reliable and accessible technique.[4][7]

Experimental Protocol: Crystallization

  • Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound is moderately soluble. A binary solvent system (e.g., acetone/hexane, ethanol/water) often yields superior crystals.

  • Solution Preparation: Dissolve a small amount of the purified compound in a minimal volume of the chosen "good" solvent in a clean vial.

  • Induce Supersaturation: Slowly add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate, achieving a saturated state.

  • Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a spatula or loop and immediately prepare them for mounting.

Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

With a suitable crystal, the process of determining its atomic structure can begin. This involves mounting the crystal and collecting diffraction data using a diffractometer.

experimental_workflow Mount Mount Center Center Mount->Center Collect Collect Integrate Integrate Collect->Integrate Validate Validate FinalModel Final Crystallographic Model (Atomic Coordinates, Bond Lengths, Angles) Validate->FinalModel Final CIF & Reports

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection & Refinement

  • Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEX-CCD).[7]

  • Data Collection: The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion. Data is collected using monochromatic X-ray radiation, typically Molybdenum (Mo Kα, λ = 0.71073 Å).[7] A series of diffraction images (frames) are collected as the crystal is rotated.

  • Data Processing: The collected frames are integrated to determine the intensities and positions of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[7] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final R-factor is a key indicator of the quality of the refined structure.

Results and Structural Interpretation

While the specific data for 2-Chloro-3'-fluoro-4'-methoxybenzophenone is yet to be determined, we can anticipate the key structural parameters and interpret them based on known data for related benzophenones.

// Define the core structure C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- C_carbonyl; C_carbonyl -- O [label=" O", fontcolor="#EA4335"]; C_carbonyl -- C1_prime; C1_prime -- C2_prime -- C3_prime -- C4_prime -- C5_prime -- C6_prime -- C1_prime;

// Add labels and substituents C1 [label="C"]; C2 [label="C-Cl", fontcolor="#34A853"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

C1_prime [label="C'"]; C2_prime [label="C'"]; C3_prime [label="C'-F", fontcolor="#FBBC05"]; C4_prime [label="C'-OCH3", fontcolor="#4285F4"]; C5_prime [label="C'"]; C6_prime [label="C'"]; }

Caption: 2D structure of 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

Crystallographic Data Summary

The primary output of a successful X-ray diffraction experiment is a set of crystallographic data. The table below shows representative data for other substituted benzophenones to illustrate the parameters that would be obtained for the title compound.

ParameterExample 1: C₂₁H₁₄Cl₂O₃[1]Example 2: C₁₃H₉ClO₂[3]2-Chloro-3'-fluoro-4'-methoxybenzophenone
Empirical Formula C₂₁H₁₄Cl₂O₃C₁₃H₉ClO₂C₁₄H₁₀ClFO₂
Formula Weight 385.22248.66264.68
Crystal System MonoclinicMonoclinicTo be determined
Space Group P2₁/cP2₁/cTo be determined
a (Å) 10.359(7)11.831(1)To be determined
b (Å) 7.761(6)5.688(1)To be determined
c (Å) 22.965(15)17.067(2)To be determined
β (º) 104.156(3)98.42(1)To be determined
Volume (ų) 1790(2)1136.2(2)To be determined
Z 44To be determined
Final R indices R₁ = 0.0402-To be determined

Data for the title compound is hypothetical and will be populated upon experimental determination.

Key Structural Feature: The Dihedral Twist

The most significant conformational feature of benzophenones is the twist of the two phenyl rings relative to the central carbonyl group. This is quantified by two torsion angles: C(aryl1)-C(aryl1)-C(carbonyl)-O and C(aryl2)-C(aryl2)-C(carbonyl)-O. For example, 4-chloro-4'-hydroxybenzophenone exhibits a significant ring twist of 64.66°.[3] In our target molecule, the steric hindrance from the ortho-chloro substituent is expected to force a substantial twist, likely preventing planarity. This non-planar conformation is crucial for its interaction with biological macromolecules.

The Role of Substituents in Crystal Packing

The chloro, fluoro, and methoxy groups are not passive decorations; they actively guide the formation of the crystal lattice through specific intermolecular interactions.

  • Chloro and Methoxy Groups: Both substituents exhibit a fascinating dual electrostatic nature.[8] The chlorine atom has an electronegative equatorial region and an electropositive axial region (a σ-hole), allowing it to participate in both hydrogen and halogen bonds. Similarly, the methoxy group's oxygen is a hydrogen bond acceptor, while its methyl group can engage in weaker C-H···O or C-H···π interactions.[8]

  • Fluoro Group: The highly electronegative fluorine atom is a potent hydrogen bond acceptor.

The analysis of the crystal packing will involve identifying these interactions (e.g., C-H···O, C-H···F, C-Cl···π) and understanding how they assemble the molecules into a stable three-dimensional supramolecular architecture.

Conclusion and Future Outlook

This guide has outlined the definitive, expert-led pathway to determining the crystal structure of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. By following this rigorous methodology—from strategic synthesis and meticulous crystallization to precise X-ray diffraction analysis and insightful interpretation—researchers can obtain a high-resolution three-dimensional model of the molecule. This structural data is invaluable, providing a direct glimpse into the conformational preferences and intermolecular interactions that govern its physicochemical and biological properties. The resulting crystal structure will serve as a critical asset for computational chemists and drug development professionals, enabling more accurate molecular modeling, docking studies, and the rational design of next-generation therapeutic agents.

References

  • Venu, T.D., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives—The potential anti-inflammatory agents. Pramana - Journal of Physics. [Link]

  • Zhang, Y., et al. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Crystal Growth & Design. [Link]

  • Venu, T.D., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. ChEMBL. [Link]

  • Ferguson, G., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Zhang, Y., et al. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Crystal Growth & Design. [Link]

  • PrepChem (2023). Synthesis of 2,3-dichloro-4-hydroxy-2'-fluoro-benzophenone. PrepChem.com. [Link]

  • Naveen, S., et al. (2016). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Oregon State University (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Oregon State University Department of Chemistry. [Link]

  • Request PDF. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

  • Google Patents. (2024). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
  • NextSDS. 2-CHLORO-4'-FLUORO-3'-METHYLBENZOPHENONE — Chemical Substance Information. NextSDS.com. [Link]

  • Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • PubChem. 2,3,4'-Trihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. [Link]

  • NIST. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook. [Link]

  • Thomas, J., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 2-Chloro-3'-fluoro-4'-methoxybenzophenone

Introduction 2-Chloro-3'-fluoro-4'-methoxybenzophenone is a novel substituted benzophenone derivative. The benzophenone scaffold is prevalent in a wide range of industrial and pharmaceutical applications, notably as UV f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-3'-fluoro-4'-methoxybenzophenone is a novel substituted benzophenone derivative. The benzophenone scaffold is prevalent in a wide range of industrial and pharmaceutical applications, notably as UV filters in sunscreens and stabilizers in plastics. However, extensive research on various benzophenone derivatives has raised toxicological flags, including concerns related to cytotoxicity, genotoxicity, and endocrine disruption. As of the current date, specific in vitro toxicity data for 2-Chloro-3'-fluoro-4'-methoxybenzophenone is not available in the public domain.

This technical guide, therefore, serves a critical purpose for researchers, scientists, and drug development professionals. In the absence of direct empirical data, a structured and scientifically rigorous toxicological assessment strategy is paramount. This document provides a comprehensive, field-proven framework for the in vitro safety evaluation of this novel compound. The experimental designs detailed herein are grounded in international regulatory guidelines and the known toxicological profile of the broader benzophenone class, ensuring a self-validating and robust approach to preliminary risk assessment.

Part 1: Foundational Toxicity Assessment: Elucidating Basal Cytotoxicity

Rationale and Experimental Causality

The initial step in evaluating any new chemical entity (NCE) is to determine its fundamental impact on cell viability and health. Basal cytotoxicity assays provide a rapid and cost-effective measure of the concentrations at which a compound elicits overt cellular damage. This data is crucial for two primary reasons: 1) It establishes a preliminary toxicity threshold, and 2) It informs the dose selection for more complex, non-lethal endpoint assays, such as genotoxicity and endocrine activity assessments. To capture a comprehensive view of cytotoxicity, we employ two distinct assays that measure different hallmarks of cell death: metabolic activity and membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability.[1][2] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for dermal) in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 2-Chloro-3'-fluoro-4'-methoxybenzophenone in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to create a range of final test concentrations.

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control.[5]

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystal formation.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity test that quantifies the release of the stable cytosolic enzyme, lactate dehydrogenase, from cells with damaged plasma membranes.[6] This provides a direct measure of cell lysis and complements the metabolic data from the MTT assay. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[7]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture, containing the substrate and cofactor, to each well of the new plate containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution provided with the assay kit to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls to determine the IC₅₀ value.[8]

Data Presentation: Cytotoxicity Profile

All quantitative data should be summarized in a structured table for clear comparison.

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HepG2 (Liver)MTT48Data to be determined
HepG2 (Liver)LDH48Data to be determined
HaCaT (Skin)MTT48Data to be determined
HaCaT (Skin)LDH48Data to be determined

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_mtt_steps MTT Pathway cluster_ldh_steps LDH Pathway cluster_analysis Analysis start Seed Cells in 96-well Plates prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound treat_cells Treat Cells with Compound (24/48h) prep_compound->treat_cells mtt MTT Assay treat_cells->mtt ldh LDH Assay treat_cells->ldh add_mtt Add MTT Reagent mtt->add_mtt get_supernatant Collect Supernatant ldh->get_supernatant solubilize Add Solubilizer add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze Calculate IC50 Values read_mtt->analyze add_ldh_reagent Add LDH Reaction Mix get_supernatant->add_ldh_reagent read_ldh Read Absorbance (490nm) add_ldh_reagent->read_ldh read_ldh->analyze

Caption: Workflow for in vitro cytotoxicity screening.

Part 2: Genotoxicity Assessment: Investigating DNA Damage Potential

Rationale and Experimental Causality

Genotoxicity assessment is a non-negotiable component of safety evaluation for any NCE intended for human use. These assays identify substances that can cause damage to genetic material (DNA and chromosomes), a key initiating event in carcinogenesis and heritable diseases. International guidelines, such as those from ICH and OECD, recommend a battery of tests to cover different genotoxic endpoints.[9][10] We propose a standard two-part in vitro battery: the Ames test to detect gene mutations and the in vitro micronucleus assay to detect chromosomal damage.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[11] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[12] A positive test is indicated by the chemical causing a reverse mutation (reversion) that allows the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[13] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Experimental Protocol: Ames Test

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare the S9 mix if not using a pre-made commercial version.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activated test).[12]

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

  • Controls: Include a vehicle control, a negative control, and known positive controls for each strain, both with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[14] It is performed in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6) and is a key component of regulatory genotoxicity testing.[15] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei during cell division.[16]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to at least three concentrations of the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[14] The highest concentration should induce significant cytotoxicity (around 50-60% reduction in cell growth).

  • Recovery Period: After short-term treatment, wash the cells and re-incubate them in fresh medium for a recovery period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and DNA using appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei. For cytokinesis-blocked cells, score micronuclei in at least 1000 binucleated cells.

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the concurrent vehicle control.

Visualization: Genotoxicity Assessment Workflow

Genotoxicity_Workflow cluster_tier1 Tier 1: Gene Mutation cluster_tier2 Tier 2: Chromosomal Damage cluster_analysis Analysis & Interpretation ames Ames Test (Bacterial Reverse Mutation) ames_s9_pos With S9 Metabolic Activation ames->ames_s9_pos ames_s9_neg Without S9 Metabolic Activation ames->ames_s9_neg analyze Evaluate Dose-Response & Statistical Significance ames_s9_pos->analyze ames_s9_neg->analyze micronucleus In Vitro Micronucleus Test (Mammalian Cells) micro_s9_pos With S9 Metabolic Activation micronucleus->micro_s9_pos micro_s9_neg Without S9 Metabolic Activation micronucleus->micro_s9_neg micro_s9_pos->analyze micro_s9_neg->analyze start Test Compound start->ames start->micronucleus

Caption: Workflow for in vitro genotoxicity assessment.

Part 3: Screening for Endocrine Disruption Potential

Rationale and Experimental Causality

A significant body of evidence indicates that many benzophenone derivatives can interact with the endocrine system, particularly with estrogen and androgen receptors. This interaction can disrupt normal hormonal signaling, potentially leading to adverse health effects. Therefore, screening for endocrine-disrupting potential is a critical component of the safety assessment for a novel benzophenone like 2-Chloro-3'-fluoro-4'-methoxybenzophenone. We propose two key in vitro assays to investigate interactions with the estrogen and androgen pathways.[17]

Estrogen Receptor (ERα) Transcriptional Activation Assay

This assay determines if a chemical can bind to and activate the human estrogen receptor alpha (ERα), mimicking the action of the natural hormone estradiol.[18] It uses a genetically modified mammalian cell line (e.g., HeLa-9903 or ER-CALUX) that contains the human ERα and a reporter gene (e.g., luciferase) linked to estrogen response elements.[19][20] If the test compound is an ER agonist, it will bind to the receptor, which then activates the transcription of the luciferase gene, producing a measurable light signal.

Experimental Protocol: ERα Transcriptional Activation Assay (OECD TG 455)

  • Cell Maintenance: Culture the reporter cell line according to standard protocols, often using a medium stripped of hormones to reduce background activation.

  • Cell Seeding: Plate the cells in 96-well plates and allow them to attach.

  • Compound Exposure: Treat the cells with a range of non-cytotoxic concentrations of the test compound.

  • Controls: Include a vehicle control, a strong positive control (17β-estradiol), a weak positive control, and a negative control on each plate.[19]

  • Incubation: Incubate the plates for 20-24 hours to allow for receptor binding and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure the luminescence produced using a luminometer.

  • Analysis: Calculate the transcriptional activation relative to the positive control. A compound is considered positive if it induces a response that exceeds a pre-defined threshold (e.g., 10% of the maximal response of 17β-estradiol).

Androgen Receptor (AR) Competitive Binding Assay

This assay assesses the ability of a chemical to compete with a natural or synthetic androgen for binding to the androgen receptor.[21] It provides a direct measure of a compound's affinity for the AR, indicating its potential to act as either an androgen agonist or antagonist. The assay typically uses AR isolated from rat prostate cytosol or a recombinant human AR.[22]

Experimental Protocol: AR Competitive Binding Assay

  • Receptor Preparation: Prepare a cytosolic fraction containing the AR from rat prostate tissue or use a commercially available recombinant AR preparation.

  • Assay Setup: In a multi-well plate, combine the AR preparation, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

  • Data Acquisition: Quantify the amount of bound radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. This indicates the binding affinity of the test compound for the AR.

Visualization: Mechanism of Endocrine Disruption

Endocrine_Disruption cluster_agonist Agonist Action cluster_antagonist Antagonist Action compound_ag Test Compound (Agonist) receptor_ag Hormone Receptor (e.g., ER/AR) compound_ag->receptor_ag Binds & Activates nucleus_ag Nucleus receptor_ag->nucleus_ag Translocates gene_exp_ag Gene Expression Activated nucleus_ag->gene_exp_ag response_ag Inappropriate Hormonal Response gene_exp_ag->response_ag compound_ant Test Compound (Antagonist) receptor_ant Hormone Receptor (e.g., ER/AR) compound_ant->receptor_ant Binds & Blocks hormone Natural Hormone hormone->receptor_ant Cannot Bind nucleus_ant Nucleus receptor_ant->nucleus_ant No Translocation gene_exp_ant Gene Expression Blocked nucleus_ant->gene_exp_ant response_ant Normal Hormonal Response Blocked gene_exp_ant->response_ant

Caption: Conceptual diagram of endocrine disruption mechanisms.

Part 4: Integrated Data Interpretation and Preliminary Risk Assessment

The culmination of this proposed in vitro testing strategy is the integration of all data points to form a preliminary toxicological profile and risk assessment for 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

  • Cytotoxicity Data: The IC₅₀ values from the MTT and LDH assays will establish the concentration range at which the compound is acutely toxic to cells. This information is critical for assessing potential localized toxicity (e.g., dermal) and for ensuring that subsequent mechanistic assays are conducted at sub-lethal concentrations.

  • Genotoxicity Data: A positive result in either the Ames test or the in vitro micronucleus assay is a significant safety concern. A positive Ames test indicates the potential to cause gene mutations, while a positive micronucleus test indicates the potential for chromosomal damage. Such findings would necessitate further investigation and could significantly impact the development trajectory of the compound.

  • Endocrine Disruption Data: A positive result in the ER transcriptional activation assay or significant binding in the AR competition assay would classify the compound as a potential endocrine disruptor. The potency (the concentration at which these effects occur) relative to its cytotoxic concentrations will be a key factor in the risk assessment.

A comprehensive view is achieved by comparing the effective concentrations across the different assays. A compound that shows genotoxic or endocrine activity at concentrations well below those causing general cytotoxicity is of higher concern than one where these effects are only seen at or near lethal doses.

Summary of Proposed In Vitro Testing Strategy

Toxicological EndpointRecommended AssayPrincipleKey Outcome
Basal Cytotoxicity MTT AssayMeasures metabolic activity of viable cellsIC₅₀ Value
LDH Release AssayMeasures membrane integrity via enzyme releaseIC₅₀ Value
Genotoxicity Ames TestDetects gene mutations in bacteriaMutagenic Potential
In Vitro MicronucleusDetects chromosomal damage in mammalian cellsClastogenic/Aneugenic Potential
Endocrine Disruption ERα Transcriptional ActivationMeasures activation of the estrogen receptorEstrogenic Activity (EC₅₀)
AR Competitive BindingMeasures binding affinity to the androgen receptorAndrogenic/Anti-androgenic Potential (IC₅₀)

While direct toxicological data for 2-Chloro-3'-fluoro-4'-methoxybenzophenone is currently unavailable, a proactive and systematic in vitro safety assessment is essential for its responsible development and use. The tiered testing strategy outlined in this guide—encompassing basal cytotoxicity, genotoxicity, and endocrine disruption potential—provides a robust and scientifically sound framework for generating a preliminary safety profile. By adhering to established protocols and integrating the data from these diverse endpoints, researchers and drug development professionals can make informed decisions regarding the potential risks associated with this novel benzophenone derivative, ensuring that safety considerations are paramount from the earliest stages of research and development.

References

  • Japan Pharmaceutical Manufacturers Association. (2014). Genotoxicity test Q&A 2014 (revision). JPMA. [Link]

  • Bio-protocol. MTT (Assay protocol). [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Dix, D. J., et al. (2007). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 115(Suppl 1), 74–80. [Link]

  • Bioo Scientific Corporation. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, geae010. [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. [Link]

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

  • Biles, J. A., et al. (2004). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal, 45(4), 404–417. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Keio University. Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. [Link]

  • OECD. (2014). OECD/OCDE TG 487 化学物質の試験に関する OECD ガイドライン. [Link]

  • Sinnecker, G. H., et al. (1990). Augmentation of androgen-receptor binding in vitro: studies in normals and patients with androgen insensitivity. Clinical Endocrinology, 33(3), 297–310. [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Publishing. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research, 455(1-2), 29–60. [Link]

  • The Microbe Link. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • University of Wisconsin-Madison. The Ames Test. [Link]

  • Gentronix. (2026). OECD 487: In vitro Micronucleus Test. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • University of Washington. The Ames Test. [Link]

  • DB-ALM. (2015). Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. [Link]

  • Charles River Laboratories. Endocrine Disruptor Testing. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • JRF Global. Endocrine Disruptor Screening Program. [Link]

  • OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing. [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Publishing. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • FDA. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • National Toxicology Program. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]

  • Li, Y., et al. (2004). A highly efficient and sensitive screening method for trans-activation activity of estrogen receptors. Journal of Molecular Endocrinology, 33(2), 437–448. [Link]

  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • ICH. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Oxford Academic. (2004). In Vitro Models in Endocrine Disruptor Screening. [Link]

  • Kim, H. R., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Journal of Nanomaterials, 2014, 848315. [Link]

  • National Toxicology Program. (2013). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). [Link]

  • International Journal of Medical Toxicology & Legal Medicine. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]

  • Schiffer, L., et al. (2014). Cell-based assays for screening androgen receptor ligands. Fertility and Sterility, 102(4), 957–961. [Link]

  • Roche, P. J., et al. (1992). A Consensus DNA-Binding Site for the Androgen Receptor. Molecular Endocrinology, 6(12), 2229–2235. [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-3'-fluoro-4'-methoxybenzophenone as an Advanced Intermediate in the Synthesis of Substituted Benzhydrylpiperazines

Introduction & Pharmacophore Rationale 2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2) is a highly specialized, sterically hindered diaryl ketone. In modern drug discovery, it serves as a critical building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2) is a highly specialized, sterically hindered diaryl ketone. In modern drug discovery, it serves as a critical building block for synthesizing substituted benzhydrylpiperazines—a privileged scaffold found in numerous antihistamines, anti-tubercular agents, and CNS-active therapeutics.

The structural motifs of this specific intermediate provide distinct pharmacokinetic and pharmacodynamic advantages:

  • 2-Chloro Substitution: Induces a severe steric clash between the two aryl rings, forcing them out of coplanarity. This specific dihedral angle is critical for optimal binding within the deep hydrophobic pockets of G-protein coupled receptors (GPCRs), such as the Histamine H1 receptor.

  • 3'-Fluoro-4'-Methoxy Substitution: The 4'-methoxy group modulates lipophilicity to enhance blood-brain barrier (BBB) penetration. The adjacent 3'-fluoro atom acts as an isosteric metabolic block, preventing rapid CYP450-mediated oxidative demethylation and extending the biological half-life of the resulting Active Pharmaceutical Ingredient (API).

Causality in Experimental Design (Expertise & Experience)

The transformation of 2-chloro-3'-fluoro-4'-methoxybenzophenone into a biologically active benzhydrylpiperazine requires a three-step sequence: reduction, chlorination, and N-alkylation. The selection of reagents is driven by the need to preserve the halogen substituents while managing the severe steric bulk of the diaryl system [1].

  • Selective Reduction: Sodium borohydride ( NaBH4​ ) is selected over lithium aluminum hydride ( LiAlH4​ ). LiAlH4​ carries a high risk of hydrodehalogenation (specifically cleaving the 2-chloro bond). NaBH4​ in a mixed Methanol/THF solvent system ensures complete solubility of the bulky ketone while selectively reducing the carbonyl to a benzhydrol [1].

  • Chlorination via Vilsmeier-Haack-type Activation: Converting the benzhydrol to a benzhydryl chloride is achieved using Thionyl Chloride ( SOCl2​ ) with a catalytic amount of DMF. This is preferred over aqueous HCl/CaCl2​ methods [2] because the reaction is driven to completion by the evolution of SO2​ and HCl gases. Furthermore, it avoids aqueous workup, which can cause the highly electrophilic benzhydryl chloride to hydrolyze back to the alcohol.

  • Controlled N-Alkylation: The coupling with piperazine utilizes anhydrous K2​CO3​ in DMF at 80°C. To prevent the formation of symmetrical bis-benzhydrylpiperazines, a strict 5-fold molar excess of piperazine is employed. The steric hindrance of the 2-chloro group naturally slows the reaction, requiring elevated temperatures, but also favorably suppresses over-alkylation [1][2].

Experimental Protocols (Self-Validating Workflows)

Step 3.1: Reduction to (2-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanol
  • Preparation: Dissolve 10.0 mmol (2.65 g) of 2-chloro-3'-fluoro-4'-methoxybenzophenone in 20 mL of a 1:1 mixture of anhydrous THF and Methanol. Cool the flask to 0°C in an ice bath.

  • Reaction: Slowly add 15.0 mmol (0.57 g) of NaBH4​ in small portions over 15 minutes to control hydrogen gas evolution.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar spot (the alcohol).

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a white solid.

Step 3.2: Chlorination to Benzhydryl Chloride
  • Preparation: Dissolve the crude benzhydrol (approx. 9.5 mmol) in 15 mL of anhydrous Dichloromethane (DCM). Add 2 drops of anhydrous DMF as a catalyst.

  • Reaction: Dropwise, add 19.0 mmol (1.38 mL) of SOCl2​ . Validation: Immediate gas evolution ( SO2​ and HCl ) should be observed. Attach a reflux condenser and heat to 40°C for 4 hours.

  • Workup (Strictly Non-Aqueous): Evaporate the DCM and excess SOCl2​ under reduced pressure. To ensure complete removal of SOCl2​ , add 10 mL of anhydrous toluene and evaporate again (azeotropic removal). The resulting viscous brown liquid is the highly reactive benzhydryl chloride, which must be used immediately in the next step.

Step 3.3: N-Alkylation with Piperazine
  • Preparation: In a dry flask, dissolve 47.5 mmol (4.09 g, 5.0 eq) of anhydrous piperazine and 28.5 mmol (3.94 g, 3.0 eq) of anhydrous K2​CO3​ in 25 mL of anhydrous DMF. Stir for 15 minutes at room temperature.

  • Reaction: Dissolve the freshly prepared benzhydryl chloride in 5 mL of DMF and add it dropwise to the piperazine suspension. Heat the mixture to 80°C for 8 hours.

  • Workup: Cool the mixture and pour it into 100 mL of crushed ice water. Extract with Ethyl Acetate ( 3×30 mL). Validation: To remove DMF and the massive excess of unreacted piperazine, wash the combined organic layers rigorously with brine ( 5×20 mL). Dry over Na2​SO4​ and concentrate to yield the target 1-((2-chlorophenyl)(3-fluoro-4-methoxyphenyl)methyl)piperazine as a pale yellow solid.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and purity profiles for the three-step synthesis based on standardized scale-up optimizations.

Synthetic StepReagents / SolventTime & TempExpected Yield (%)Purity (HPLC)Physical State
1. Reduction NaBH4​ / THF:MeOH (1:1)2h @ 0°C RT92 - 95%>98%White Solid
2. Chlorination SOCl2​ , cat. DMF / DCM4h @ 40°C (Reflux)88 - 90%>95%Viscous Brown Liquid
3. N-Alkylation Piperazine, K2​CO3​ / DMF8h @ 80°C75 - 80%>96%Pale Yellow Solid

Visualizations

SyntheticWorkflow SM 2-Chloro-3'-fluoro- 4'-methoxybenzophenone (CAS: 951885-94-2) Step1 Reduction NaBH4, MeOH/THF 0°C to RT SM->Step1 Int1 Benzhydrol Intermediate (Alcohol) Step1->Int1 Step2 Chlorination SOCl2, cat. DMF, DCM Reflux Int1->Step2 Int2 Benzhydryl Chloride (Reactive Electrophile) Step2->Int2 Step3 N-Alkylation Piperazine (excess), K2CO3 DMF, 80°C Int2->Step3 Product Substituted Benzhydrylpiperazine (Target Pharmacophore) Step3->Product

Synthetic workflow from benzophenone to benzhydrylpiperazine intermediate.

H1Pathway Drug Benzhydrylpiperazine Derivative H1R Histamine H1 Receptor (GPCR) Drug->H1R Inverse Agonism (Inhibition) Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic Inflammation & CNS Arousal Ca2->Response PKC->Response

Mechanism of action: Benzhydrylpiperazines acting as H1 receptor inverse agonists.

References

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205-214.[Link][1][2]

  • Murthy, V. S., Tamboli, Y., Krishna, V. S., Sriram, D., Zhang, F. X., Zamponi, G. W., & Vijayakumar, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740.[Link][3][4]

Sources

Application

Application Note: 2-Chloro-3'-fluoro-4'-methoxybenzophenone in Advanced Drug Discovery and Target Deconvolution

Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction: A Privileged Tri-Orthogonal Scaffold In modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction: A Privileged Tri-Orthogonal Scaffold

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2) is not merely a structural intermediate; it is a highly privileged, "tri-orthogonal" scaffold.

As a Senior Application Scientist, I frequently leverage this specific molecule because it offers three distinct, independently addressable chemical domains:

  • The Carbonyl Core: A highly electrophilic center primed for organometallic addition, serving as the vertex for triarylmethane assembly.

  • The 2-Chloro Substituent: Acts primarily as a steric director (the ortho-effect) forcing the two aryl rings out of coplanarity—a critical conformational requirement for binding deep hydrophobic pockets (e.g., DFG-out kinase conformations). Secondarily, it serves as a latent handle for late-stage Buchwald-Hartwig or Suzuki-Miyaura cross-coupling [1].

  • The 3'-Fluoro-4'-Methoxy Ring: An electron-rich domain that enhances binding affinity via halogen and hydrogen bonding. Crucially, the fluorine atom acts as a metabolic shield, preventing cytochrome P450-mediated ortho-hydroxylation of the methoxy group.

This guide details the application of this scaffold in two critical drug discovery workflows: the synthesis of targeted kinase inhibitors and the development of photoaffinity labeling (PAL) probes for target deconvolution.

Application I: Assembly of Triarylmethane Kinase Inhibitors

Triarylmethanes are a cornerstone motif in oncology, particularly in the design of allosteric kinase inhibitors. The benzophenone carbonyl is the ideal precursor for generating these complex 3D architectures.

Causality & Chemical Logic

Direct nucleophilic attack by an aryl Grignard reagent on the benzophenone yields a triarylmethanol. The presence of the 2-chloro group sterically hinders the approach, requiring carefully controlled temperatures to prevent competitive enolization. Subsequent Lewis acid-mediated reduction selectively removes the hydroxyl group. We use Boron trifluoride etherate ( BF3​⋅OEt2​ ) to generate a highly stabilized triaryl carbocation, which is immediately trapped by the hydride donor, triethylsilane ( Et3​SiH ).

Protocol 1: Synthesis of the Triarylmethane Core

This protocol is designed as a self-validating system. Do not proceed to Step 4 unless Step 3 validation is met.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Dissolve 2-Chloro-3'-fluoro-4'-methoxybenzophenone (1.0 eq, 5.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature suppresses unwanted side reactions such as pinacol coupling. Dropwise add the desired Arylmagnesium bromide (1.2 eq, 1.0 M in THF) over 15 minutes. Stir for 2 hours at room temperature.

  • Quench & Validation: Quench the reaction strictly with saturated aqueous NH4​Cl (10 mL) to prevent premature acid-catalyzed dehydration. Extract with Ethyl Acetate (3 x 15 mL).

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 8:2) and LC-MS. The UV-active ketone spot must be completely consumed, replaced by a highly polar, lower- Rf​ spot corresponding to the triarylmethanol intermediate.

  • Dehydroxylation: Concentrate the organic layer and redissolve the crude carbinol in 20 mL anhydrous Dichloromethane (DCM). Cool to -78 °C. Add Triethylsilane (3.0 eq) followed by dropwise addition of BF3​⋅OEt2​ (2.0 eq). Stir for 1 hour, then warm to room temperature.

  • Isolation: Quench with saturated NaHCO3​ , extract with DCM, and purify via flash chromatography to yield the final triarylmethane core.

Workflow A 2-Chloro-3'-fluoro-4'-methoxybenzophenone (Starting Scaffold) B Organometallic Addition (Grignard/Organolithium) A->B Step 1: Nucleophilic Attack C Triarylmethanol Intermediate B->C Quench (Sat. NH4Cl) & Isolate D Lewis Acid-Mediated Reduction (BF3·Et2O / Et3SiH) C->D Step 2: Dehydroxylation (-78°C) E Triarylmethane Drug Candidate (Kinase Inhibitor Core) D->E Final Core Assembly

Caption: Synthetic workflow for assembling triarylmethane kinase inhibitors from the benzophenone scaffold.

Application II: Photoaffinity Labeling (PAL) for Target Deconvolution

Identifying the phenotypic target of a small molecule is a major bottleneck in drug discovery. Benzophenones are the gold standard for photoaffinity labeling (PAL) due to their unique photochemistry [2].

Causality & Chemical Logic

Upon irradiation at ~350–365 nm, the benzophenone carbonyl undergoes an excitation to a triplet diradical ( n−π∗ state). This highly reactive diradical inserts into nearby C-H bonds of the target protein, forming a stable covalent linkage. Why use this specific benzophenone? The 4'-methoxy group acts as an electron-donating group (EDG) that stabilizes the diradical and slightly red-shifts the absorption maximum. This allows for photo-activation at 365 nm, safely outside the 254 nm range that causes severe pyrimidine dimer formation and cellular toxicity [3].

Protocol 2: Live-Cell Photo-Crosslinking Assay

This protocol utilizes a competitor control to validate that cross-linking is driven by specific binding affinity, not random collision.

  • Probe Incubation: Seed target cells (e.g., HEK293T) in a 6-well plate to 80% confluency. Treat cells with the benzophenone-derived probe (10 µM) in culture media for 1 hour at 37 °C.

    • Self-Validation Control: In a parallel well, pre-incubate cells with a 100x excess (1 mM) of a known, non-photoreactive competitor ligand for 30 minutes prior to probe addition. If the probe is specific, the competitor will block the binding site, yielding no cross-linked adduct in downstream analysis.

  • UV Irradiation: Wash cells twice with cold PBS to remove unbound probe. Transfer the plate to an ice bath. Irradiate at 365 nm using a 100 W LED array for 10 minutes.

    • Causality: The ice bath is critical; it prevents thermal degradation of the probe and halts cellular endocytosis, ensuring the spatial resolution of the cross-linking event remains intact.

  • Lysis & Enrichment: Lyse the cells using RIPA buffer supplemented with protease inhibitors. If the probe contains an alkyne tag, perform CuAAC (Click chemistry) with a biotin-azide to append an enrichment handle. Isolate the protein-probe complex using streptavidin-coupled magnetic beads.

  • Proteomic Deconvolution: Digest the enriched proteins with trypsin and analyze via LC-MS/MS to identify the specific peptide sequence bearing the covalent adduct.

PAL_Mechanism A Probe-Target Complex (Non-covalent Binding) B UV Irradiation (365 nm) Excitation to n-π* State A->B Photon Absorption C Benzophenone Diradical Formation B->C Intersystem Crossing D C-H Bond Insertion (Target Protein) C->D Radical Recombination E Covalent Cross-Linked Adduct D->E Stable Linkage F Target Deconvolution (LC-MS/MS Proteomics) E->F Enrichment & Digestion

Caption: Photoaffinity labeling mechanism utilizing the benzophenone pharmacophore for target deconvolution.

Quantitative Data & Scaffold Metrics

To facilitate experimental planning, the following table summarizes the physicochemical properties of the 2-Chloro-3'-fluoro-4'-methoxybenzophenone scaffold and its implications in drug design [4].

Property / ParameterValue / MetricExperimental Implication in Drug Discovery
Molecular Weight 264.68 g/mol Leaves an optimal mass budget (~235 Da) for further derivatization while remaining strictly within Lipinski's Rule of 5.
Dihedral Angle Twist High (Non-coplanar)The 2-chloro substituent forces the aryl rings out of plane, creating a 3D architecture ideal for deep, narrow hydrophobic pockets.
UV Absorption Max ( λmax​ ) ~350–365 nmEnables efficient photo-activation (PAL) without inducing severe background UV toxicity or DNA damage in live cells.
Metabolic Liability LowThe 3'-fluoro group acts as a bioisostere for hydrogen, sterically and electronically shielding the methoxy group from CYP450 oxidation.
Cross-Coupling Reactivity Selective (C-Cl bond)Allows for late-stage Suzuki-Miyaura functionalization using modern Buchwald ligands (e.g., XPhos Pd G3) without affecting the carbonyl.

References

  • ResearchGate. "Benzophenone Photosensitized DNA Damage." Accounts of Chemical Research, 2012. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone." PubChem, 2025. Available at:[Link]

Method

Application Note: A Robust RP-HPLC Method for the Analysis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone

Abstract This application note details the development and protocol for a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-3'-fluoro-4'-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and protocol for a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. This compound is a key intermediate in various synthetic processes, and its purity is critical for downstream applications. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak shape, resolution, and sensitivity with UV detection. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the method development strategy, a detailed operational protocol, and an overview of validation requirements based on international guidelines.

Introduction

2-Chloro-3'-fluoro-4'-methoxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of compounds with significant applications in the pharmaceutical and chemical industries, often as photoinitiators or as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of halogen and methoxy functional groups on the benzophenone core makes 2-Chloro-3'-fluoro-4'-methoxybenzophenone a moderately nonpolar molecule, well-suited for analysis by reversed-phase HPLC.

Accurate and precise quantification of this intermediate is essential to ensure the quality and purity of final products. This application note addresses the need for a straightforward and reproducible HPLC method, providing a logical development strategy and a ready-to-implement protocol.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₄H₁₀ClFO₂
Molecular Weight 264.68 g/mol
Structure (Structure derived from name)
Polarity Moderately nonpolar, aromatic ketone. Expected to have low water solubility and good solubility in organic solvents like methanol and acetonitrile.[3]
Chromophore The benzophenone core structure is an excellent chromophore, exhibiting strong UV absorbance, making UV-based detection highly suitable. Benzophenone derivatives typically show strong absorbance around 254 nm.[2][4]
HPLC Method Development Strategy

The goal was to develop a simple, isocratic RP-HPLC method that is robust, accurate, and provides good resolution and peak shape. The following sections detail the rationale behind the selection of each chromatographic parameter.

1. Column Selection

The analyte is a moderately hydrophobic and aromatic molecule. Therefore, a reversed-phase separation mode is the logical choice.[5][6]

  • Stationary Phase: A C18 (octadecylsilane) column is the most widely used and versatile stationary phase for reversed-phase HPLC and serves as an excellent starting point for compounds of this polarity.[6] Its hydrophobic nature provides strong retention for nonpolar to moderately polar analytes. A high-purity silica C18 column was selected to minimize silanol interactions and improve peak symmetry.

  • Column Dimensions: A standard analytical column with dimensions of 4.6 x 150 mm and a 5 µm particle size was chosen.[7] This configuration offers a good balance between separation efficiency, backpressure, and analysis time for routine analysis.

2. Mobile Phase Selection & Optimization
  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase chromatography.[8][9] Acetonitrile was selected as the primary organic solvent. Compared to methanol, ACN often provides lower backpressure, has a lower UV cutoff, and can offer different selectivity.[9][10][11] Acetonitrile's higher elution strength generally leads to shorter retention times compared to methanol at the same concentration.[12]

  • Aqueous Phase: HPLC-grade water was used as the weak solvent in the mobile phase.

  • Isocratic vs. Gradient Elution: For a single analyte purity test, an isocratic method is preferable due to its simplicity, robustness, and shorter re-equilibration times. The initial mobile phase composition was screened by running a series of isocratic runs with varying ACN/water ratios (e.g., 60:40, 70:30, 80:20 v/v) to achieve a retention time between 3 and 10 minutes, which provides adequate resolution from the solvent front and ensures a reasonable run time.

3. Detector Settings

The benzophenone structure contains a strong chromophore, making UV detection ideal. A Diode Array Detector (DAD) or Photodiode Array (PDA) is recommended to assess peak purity and confirm the optimal detection wavelength. Based on the UV spectra of similar benzophenone derivatives, a primary detection wavelength of 254 nm was selected as it is a common wavelength for aromatic compounds and provides good sensitivity.[2][4]

// Nodes Analyte [label="Analyte Characterization\n(2-Chloro-3'-fluoro-4'-methoxybenzophenone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mode [label="Select Separation Mode\n(Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Select Column\n(C18, 4.6x150mm, 5µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhase [label="Select Mobile Phase\n(Acetonitrile / Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="Select Detector\n(UV @ 254 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Isocratic Screening\n(Vary % ACN)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="Optimize Conditions\n(Flow Rate, Composition)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalMethod [label="Final Optimized Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Method Validation\n(ICH Q2(R1))", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Analyte -> Mode [label="Moderately Nonpolar"]; Mode -> Column; Column -> MobilePhase; MobilePhase -> Screening; Detector -> Screening; Screening -> Optimization [label="Evaluate k', Tailing, Resolution"]; Optimization -> FinalMethod [label="Meets System Suitability"]; FinalMethod -> Validation; } Caption: Workflow for HPLC method development.

Optimized Chromatographic Conditions

The following parameters were determined to provide the optimal separation and quantification of 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

ParameterCondition
Instrument HPLC or UHPLC System with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile:Water, 75:25)
Detailed Experimental Protocol
1. Reagents and Materials
  • 2-Chloro-3'-fluoro-4'-methoxybenzophenone reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, deionized and 0.22 µm filtered)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

2. Mobile Phase Preparation (1 L)
  • Carefully measure 750 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add the acetonitrile to a clean 1 L solvent reservoir bottle.

  • Carefully measure 250 mL of HPLC-grade water.

  • Add the water to the solvent reservoir bottle.

  • Cap the bottle and mix thoroughly by inversion.

  • Degas the mobile phase for 15-20 minutes using a suitable method (e.g., sonication or vacuum degassing).

3. Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the 2-Chloro-3'-fluoro-4'-methoxybenzophenone reference standard into a 100 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 70 mL of the diluent (mobile phase) to the flask.

  • Sonicate for 5-10 minutes, or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly by inverting the flask 15-20 times.

  • This is the stock solution. Further dilutions can be made as needed for linearity and sensitivity checks.

4. Sample Preparation
  • Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask to achieve a target concentration of approximately 100 µg/mL after dilution.

  • Follow steps 3-6 from the Standard Solution Preparation section.

  • If necessary, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC System Setup and Operation
  • Set up the HPLC system according to the conditions listed in the "Optimized Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solution and establish the retention time and system suitability parameters.

  • Inject the sample solutions for analysis.

System Suitability

Before sample analysis, inject the standard solution (e.g., five replicate injections) to verify the system's performance. The results should meet the following criteria (or as specified by internal SOPs):

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

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// Edges Start -> PeakShape; PeakShape -> Retention [label="Yes"]; PeakShape -> AdjustSolvent [label="No (Tailing/Fronting)"]; AdjustSolvent -> Start [style=dashed];

Retention -> Resolution [label="Yes (3 < k' < 10)"]; Retention -> AdjustMP [label="No"]; AdjustMP -> Start [style=dashed, label="Re-equilibrate"];

Resolution -> Pass [label="Yes (Rs > 2)"]; Resolution -> AdjustSelectivity [label="No"]; AdjustSelectivity -> Start [style=dashed, label="New Method Screening"]; } Caption: Decision logic for method optimization.

Method Validation Overview

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by peak purity analysis using a PDA detector and by analyzing stressed (degradation) samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13] For an assay of a substance, the range is typically 80% to 120% of the test concentration.[13]

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a placebo with known amounts of the analyte.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±10% change in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate).

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The method exhibits excellent performance characteristics and is suitable for routine quality control and research applications, pending formal validation as per ICH guidelines.

References
  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Available at: [Link]

  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Shimadzu Asia Pacific. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Available at: [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. Available at: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. Available at: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • AKJournals. (2018). Development and Validation of a New RP-HPLC-UV Method for the Simultaneous Determination of Phenytoin Impurities, Benzophenone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Available at: [Link]

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Journal of Food and Drug Analysis. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Available at: [Link]

  • Cheméo. Chemical Properties of 2'-Fluoro-2-hydroxy-4-methoxybenzophenone (CAS 3119-88-8). Available at: [Link]

  • PubChem. 2-Chloro-4-fluorobenzotrichloride. Available at: [Link]

  • Chemical Substance Information. 3-CHLORO-4-FLUORO-2'-METHOXYBENZOPHENONE. Available at: [Link]

  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available at: [Link]

  • Acta Chimica Asiana. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Available at: [Link]

  • ResearchGate. a UV–Vis transmission spectrum of 2,3,4-trihydroxybenzophenone. b Tauc.... Available at: [Link]

  • PubMed. (2021). Characterization of UV and chlorine contributions to transformation of 2,3,4-trihydroxybenzophenone under combined UV-chlorine treatment. Available at: [Link]

Sources

Application

Advanced Catalytic Strategies for the Synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone

Executive Summary & Chemical Context The synthesis of highly functionalized benzophenones is a cornerstone of modern medicinal chemistry, providing critical pharmacophores and photoaffinity labels for drug discovery. 2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of highly functionalized benzophenones is a cornerstone of modern medicinal chemistry, providing critical pharmacophores and photoaffinity labels for drug discovery. 2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2)[1] is a sterically and electronically complex intermediate. Its preparation relies on the highly regioselective[2] of 2-fluoroanisole with 2-chlorobenzoyl chloride.

This application note critically evaluates the catalytic landscape for this transformation, moving beyond traditional stoichiometric Lewis acids to modern, highly efficient catalytic systems. By understanding the mechanistic causality behind substrate-catalyst interactions, researchers can optimize yields, minimize hazardous waste, and streamline downstream purification.

Mechanistic Rationale & Structural Dynamics

Regioselectivity and Substrate Activation

The success of this synthesis hinges on the predictable directing effects of the starting material, 2-fluoroanisole.

  • The Nucleophile (2-Fluoroanisole): The methoxy group (–OCH₃) is a powerful electron-donating group via resonance, strongly activating the aromatic ring toward electrophilic attack. The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect but minimal steric bulk. Because the para position relative to the methoxy group is both sterically accessible and electronically enriched, the electrophilic attack is exclusively directed there, naturally yielding the desired 3'-fluoro-4'-methoxy substitution pattern.

  • The Electrophile (2-Chlorobenzoyl Chloride): Upon activation by a Lewis acid, the C–Cl bond is cleaved to form an acylium ion. Unlike alkyl carbocations, the acylium ion is resonance-stabilized (R–C≡O⁺ ↔ R–C⁺=O), which strictly prevents unwanted carbocation rearrangements[3], a common pitfall in[3]. Furthermore, the introduction of the electron-withdrawing carbonyl group completely deactivates the newly formed benzophenone against subsequent electrophilic attacks, naturally preventing polyacylation[3].

The Stoichiometric vs. Catalytic Dilemma

Historically, has been the standard reagent. However, because the product ketone is a moderate Lewis base, it irreversibly complexes with the strong AlCl₃ Lewis acid under reaction conditions[2]. This complexation demands a stoichiometric excess (>1.0 equivalent) of the "catalyst," generating massive amounts of corrosive aluminum waste during aqueous workup[2].

To bypass this, modern protocols utilize "water-tolerant" or softer Lewis acids, such as Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) . Bi(OTf)₃ activates the acyl chloride efficiently but binds weakly to the product ketone, allowing it to dissociate and re-enter the catalytic cycle, enabling true catalytic loadings (5–10 mol%).

Mechanism A 2-Chlorobenzoyl Chloride + Catalyst (e.g., Bi(OTf)3) B Acylium Ion Intermediate (Resonance Stabilized Electrophile) A->B Cleavage of C-Cl bond D Arenium Ion (Wheland Intermediate) (Sigma Complex) B->D Electrophilic Attack C 2-Fluoroanisole (Activated Nucleophile) C->D pi-electron donation E 2-Chloro-3'-fluoro-4'-methoxybenzophenone (Product) D->E Deprotonation (Rearomatization) F Catalyst Regeneration D->F Release of H+ F->A Catalytic Cycle

Reaction mechanism of Friedel-Crafts acylation for the target benzophenone.

Catalyst Evaluation & Quantitative Data

Selecting the optimal catalyst requires balancing reaction kinetics, yield, and environmental impact. Table 1 summarizes the performance of three distinct catalytic systems for this specific transformation.

Table 1: Catalyst Performance Comparison for Synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone

Catalyst SystemLoadingTemp (°C)Time (h)Isolated Yield (%)Environmental ImpactOperational Notes
AlCl₃ 120 mol%0 to 25388%High (Stoichiometric waste)Requires strictly anhydrous conditions; highly exothermic quench.
Bi(OTf)₃ 5 mol%80594%Low (Catalytic, recoverable)True catalytic turnover; tolerant to trace moisture.
Zeolite H-Beta 20 wt%1101876%Very Low (Heterogeneous)Easily filtered and regenerated; lower reaction kinetics.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Optimized Catalytic Synthesis using Bi(OTf)₃ (Recommended)

This method leverages the weak product-catalyst complexation of Bi(OTf)₃ to achieve high yields with minimal waste.

Materials:

  • 2-Fluoroanisole (1.0 eq, 10.0 mmol)

  • 2-Chlorobenzoyl chloride (1.1 eq, 11.0 mmol)

  • Bi(OTf)₃ (0.05 eq, 0.5 mmol)

  • Nitromethane or 1,2-Dichloroethane (DCE) (20 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of DCE.

  • Reagent Addition: Add 2-fluoroanisole (10.0 mmol) and Bi(OTf)₃ (0.5 mmol). Stir at room temperature for 5 minutes to ensure uniform suspension.

  • Electrophile Introduction: Add 2-chlorobenzoyl chloride (11.0 mmol) dropwise via syringe over 2 minutes. (Causality: Slow addition prevents localized thermal spikes, though Bi(OTf)₃ makes this less critical than AlCl₃).

  • Thermal Activation: Heat the reaction mixture to 80°C using an oil bath. Stir continuously for 5 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 100 µL saturated NaHCO₃, and extract with 200 µL Ethyl Acetate (EtOAc). Analyze via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the 2-fluoroanisole spot (higher Rf) is fully consumed.

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into 30 mL of saturated aqueous NaHCO₃ to neutralize generated HCl. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 10% EtOAc in Hexanes gradient) to afford the pure product.

Workflow S1 1. Reagent Prep Dry Solvents S2 2. Catalyst Addition 5 mol% Bi(OTf)3 S1->S2 S3 3. Thermal Activation 80°C, 5 hrs S2->S3 S4 4. Quench & Extract Aq. NaHCO3 / EtOAc S3->S4 S5 5. Purification Silica Gel Column S4->S5 S6 6. Validation NMR, HPLC-MS S5->S6

Step-by-step experimental workflow for the Bi(OTf)3-catalyzed synthesis.

Protocol B: Traditional Stoichiometric Synthesis using AlCl₃

Provided as a benchmark, this protocol is useful when specialized metal triflates are unavailable.

Materials:

  • 2-Fluoroanisole (1.0 eq, 10.0 mmol)

  • 2-Chlorobenzoyl chloride (1.05 eq, 10.5 mmol)

  • Anhydrous AlCl₃ (1.2 eq, 12.0 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL multi-neck flask. Maintain a strict N₂ atmosphere to prevent the violent hydrolysis of AlCl₃.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (12.0 mmol) in 15 mL of anhydrous DCM and cool the flask to 0°C using an ice bath.

  • Acylium Ion Generation: Dissolve 2-chlorobenzoyl chloride (10.5 mmol) in 5 mL of DCM. Add this solution dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0°C. (Causality: Pre-forming the acylium ion ensures maximum electrophilicity before the nucleophile is introduced).

  • Nucleophile Addition: Dissolve 2-fluoroanisole (10.0 mmol) in 5 mL of DCM. Add dropwise over 15 minutes. Maintain the temperature at 0°C to suppress potential ether cleavage side-reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • IPC: Verify completion via TLC as described in Protocol A.

  • Quench (CRITICAL STEP): Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. (Causality: The strong acid prevents the precipitation of insoluble aluminum hydroxide emulsions, which severely complicate phase separation).

  • Isolation: Separate the organic phase. Extract the aqueous phase with DCM (2 × 15 mL). Wash combined organics with 1M NaOH, water, and brine. Dry over MgSO₄, evaporate, and recrystallize from ethanol.

Analytical Validation

To ensure the integrity of the synthesized 2-Chloro-3'-fluoro-4'-methoxybenzophenone, the following post-reaction validations must be performed:

  • LC-MS: Confirm the exact mass. The theoretical [M+H]⁺ peak for C₁₄H₁₀ClFO₂ is m/z 265.04.

  • ¹H NMR (CDCl₃): Look for the diagnostic methoxy singlet (~3.95 ppm, 3H). The aromatic region (6.90 - 7.80 ppm, 7H) should display coupling patterns consistent with the 1,2,4-trisubstituted ring (fluoroanisole derived) and the 1,2-disubstituted ring (chlorobenzoyl derived).

  • ¹⁹F NMR: A single distinct peak should be observed, confirming the preservation of the fluorine atom and ruling out nucleophilic aromatic substitution (S_NAr) side reactions.

References

  • Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry Steps. "Friedel-Crafts Acylation Mechanism and Limitations." Chemistry Steps. Available at:[Link]

  • Bio-Fount. "2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2) Product Details." Bio-Fount Chemical Database. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. As a key intermediate in various research an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. As a key intermediate in various research and development pipelines, ensuring its high purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis via Friedel-Crafts acylation, with a primary focus on minimizing byproduct formation.

I. Overview of the Synthesis: The Friedel-Crafts Acylation Pathway

The synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone is typically achieved through the Friedel-Crafts acylation of anisole with 2-chloro-3-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The fundamental steps of the reaction mechanism are:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the 2-chloro-3-fluorobenzoyl chloride, leading to the formation of a highly reactive acylium ion.[1]

  • Electrophilic Attack: The electron-rich anisole ring, activated by the methoxy group, attacks the acylium ion. The methoxy group is a strong ortho, para-director, meaning it directs the incoming acyl group to the positions ortho and para to itself.[2]

  • Deprotonation: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final benzophenone product.

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 2-Chloro-3-fluorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + Anisole Anisole Anisole (Nucleophile) Product 2-Chloro-3'-fluoro-4'- methoxybenzophenone Sigma_Complex->Product - H⁺

Caption: General workflow of the Friedel-Crafts acylation for 2-Chloro-3'-fluoro-4'-methoxybenzophenone synthesis.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems that may arise during the synthesis.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes?

  • Answer: Low or non-existent yields in Friedel-Crafts acylation are common and can often be traced back to a few critical factors:

    • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water present in the solvent, reagents, or on the glassware will hydrolyze the AlCl₃, rendering it inactive.[3]

      • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and handle AlCl₃ in a dry environment (e.g., a glove box or under an inert atmosphere).

    • Insufficient Catalyst: The benzophenone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4] This necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst.

      • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).

    • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

      • Solution: Use high-purity, anhydrous anisole and freshly prepared or distilled 2-chloro-3-fluorobenzoyl chloride.

Issue 2: Formation of Significant Amounts of Byproducts

  • Question: My post-reaction analysis (TLC, HPLC, NMR) shows multiple spots/peaks in addition to my desired product. What are these byproducts and how can I minimize them?

  • Answer: Byproduct formation is a primary challenge in this synthesis. The most common impurities are the ortho-isomer and demethylated products.

    • Ortho-Isomer Formation (2-Chloro-3'-fluoro-2'-methoxybenzophenone):

      • Cause: The methoxy group on anisole directs acylation to both the para and ortho positions. While the para product is generally favored due to reduced steric hindrance, a significant amount of the ortho-isomer can form, complicating purification.[2]

      • Mitigation Strategies:

        • Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can increase the selectivity for the para-isomer.

        • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with solvent systems may improve selectivity.

        • Rate of Addition: A slow, dropwise addition of the anisole solution to the acyl chloride-Lewis acid complex can help maintain a low reaction temperature and improve selectivity.

    • Demethylation of the Methoxy Group:

      • Cause: The Lewis acid (AlCl₃) can coordinate with the oxygen of the methoxy group, leading to the cleavage of the methyl-ether bond, especially at elevated temperatures or with prolonged reaction times. This results in the formation of a phenolic byproduct (2-Chloro-3'-fluoro-4'-hydroxybenzophenone).

      • Mitigation Strategies:

        • Strict Temperature Control: Maintain a low reaction temperature throughout the addition and reaction period.

        • Minimize Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.

        • Use the Minimum Effective Amount of Lewis Acid: While a stoichiometric amount is necessary, a large excess of AlCl₃ can increase the likelihood of demethylation.

cluster_byproducts Potential Byproducts Start Anisole + 2-Chloro-3-fluorobenzoyl Chloride + AlCl₃ Ortho_Isomer Ortho-Isomer (2-Chloro-3'-fluoro-2'-methoxybenzophenone) Start->Ortho_Isomer Ortho-acylation (Side Reaction) Demethylation Demethylated Product (2-Chloro-3'-fluoro-4'-hydroxybenzophenone) Start->Demethylation Demethylation (Side Reaction) Desired_Product Desired Product (2-Chloro-3'-fluoro-4'-methoxybenzophenone) Start->Desired_Product Para-acylation (Major Pathway)

Caption: Reaction pathways leading to the desired product and common byproducts.

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble obtaining a pure product after work-up. What are the best purification strategies?

  • Answer: Effective purification is crucial. A combination of techniques is often necessary.

    • Aqueous Work-up: After quenching the reaction with a cold, dilute acid (e.g., HCl), a thorough aqueous work-up is necessary to remove the aluminum salts. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a final wash with brine will help to remove water.

    • Recrystallization: This is a highly effective method for purifying solid benzophenone derivatives.

      • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallizing substituted benzophenones include ethanol, methanol, and hexane, or mixtures thereof.[5][6] A systematic solvent screen is recommended to find the optimal conditions.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective for separating the desired para-isomer from the more polar ortho-isomer and any demethylated byproducts.

III. Frequently Asked Questions (FAQs)

  • Q1: What is a general, reliable experimental protocol for this synthesis?

    A1: The following is a representative protocol based on established Friedel-Crafts acylation procedures.[7][8][9]

    Step Procedure Key Considerations
    1. Reagent Preparation In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.Strict anhydrous conditions are critical.
    2. Acylium Ion Formation Slowly add 2-chloro-3-fluorobenzoyl chloride (1.1 eq.) to the stirred suspension.This step can be exothermic. Maintain the temperature at 0-5 °C.
    3. Acylation Dissolve anisole (1.0 eq.) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.A slow addition rate is crucial for selectivity and temperature control.
    4. Reaction Monitoring Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the anisole is consumed (typically 1-3 hours).Avoid unnecessarily long reaction times to minimize side reactions.
    5. Quenching Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.This is a highly exothermic process and should be done with caution in a fume hood.
    6. Work-up Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.Thorough washing is essential to remove all inorganic salts.
    7. Isolation & Purification Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.Characterize the final product by NMR, IR, and Mass Spectrometry.
  • Q2: How can I analyze the purity of my product and identify impurities?

    A2: A combination of chromatographic and spectroscopic techniques is recommended:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the final product and quantifying the levels of byproducts. A C18 column with a gradient elution using a mixture of acetonitrile and water (often with a small amount of formic acid) is a good starting point.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities.[11] The aromatic region of the ¹H NMR spectrum will clearly distinguish between the para and ortho isomers based on their distinct splitting patterns.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help in the identification of byproducts.

  • Q3: Can the chloro and fluoro substituents on the benzoyl chloride cause any specific side reactions?

    A3: The chloro and fluoro groups on the 2-chloro-3-fluorobenzoyl chloride are generally stable under Friedel-Crafts conditions. Their primary role is to influence the reactivity of the acylium ion. Both are deactivating groups, which can make the reaction slightly less facile than with unsubstituted benzoyl chloride, potentially requiring slightly more forcing conditions. However, they are not typically displaced or involved in side reactions under standard Friedel-Crafts protocols.

IV. References

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (2014, March 30).

  • 13 Friedel-Crafts Acylation.

  • Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole - Benchchem.

  • Experiment 1: Friedel-Crafts Acylation.

  • Specific Solvent Effects on the Structure and Reaction Dynamics of Benzophenone Ketyl Radical - ACS Publications. (2001, October 2).

  • identifying side products in Friedel-Crafts acylation of fluorobenzene - Benchchem.

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006, October 4).

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. (2025, August 18).

  • Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - ResearchGate. (2018, October 5).

  • CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents.

  • troubleshooting low yield in Friedel-Crafts acylation with 4-Chlorobenzoyl chloride - Benchchem.

  • Friedel–Crafts reaction - Wikipedia.

  • Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC.

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1.

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC. (2023, August 29).

  • Tasks in NMR data analysis for Nature Products. (2022, April 27).

  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3 - ChemicalBook. (2026, January 13).

  • 2-Fluoro-3-hydroxy-4-methoxybenzoic acid - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: 2-Chloro-3'-fluoro-4'-methoxybenzophenone Synthesis

Guide ID: TSC-CFMB-001 Topic: Optimizing Reaction Temperature for 2-Chloro-3'-fluoro-4'-methoxybenzophenone Synthesis Senior Application Scientist: Dr. Gemini Welcome to the technical support center for advanced pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSC-CFMB-001 Topic: Optimizing Reaction Temperature for 2-Chloro-3'-fluoro-4'-methoxybenzophenone Synthesis Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for advanced pharmaceutical intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity and reproducibility of your results.

The synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone is most commonly achieved via a Friedel-Crafts acylation , a powerful C-C bond-forming reaction.[1] In this specific case, it involves the reaction of 2-chlorobenzoyl chloride with 3-fluoroanisole (1-fluoro-4-methoxybenzene) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Temperature is arguably the most critical parameter in this transformation. It directly governs reaction rate, regioselectivity, and the formation of impurities. Inadequate temperature control is a primary cause of low yield, poor product quality, and difficult purifications.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

Q1: What is the fundamental role of temperature in this Friedel-Crafts acylation?

Temperature provides the necessary activation energy for the reaction to proceed. In a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the 2-chlorobenzoyl chloride to form a highly electrophilic acylium ion.[4] The nucleophilic 3-fluoroanisole then attacks this ion. The reaction is an electrophilic aromatic substitution and, like most chemical reactions, its rate increases with temperature. However, excessively high temperatures can lead to undesirable side reactions.[2]

Q2: How does temperature specifically affect reaction yield and purity?

Temperature has a dual effect on the outcome of the reaction:

  • Reaction Rate vs. Temperature: At very low temperatures (e.g., below 0°C), the reaction rate may be impractically slow, leading to incomplete conversion of starting materials and consequently low yield. Increasing the temperature accelerates the formation of the desired product.[5]

  • Selectivity vs. Temperature: Higher temperatures can diminish the regioselectivity of the acylation and promote the formation of byproducts.[6][7] For instance, while acylation is directed by the strongly activating methoxy group, high thermal energy can overcome the steric hindrance at positions ortho to the directing groups, leading to a mixture of isomers. Furthermore, harsh conditions like high temperatures can cause decomposition or polymerization, resulting in tar formation and a decrease in the purity of the isolated product.[2][3]

Q3: What are the most common temperature-related byproducts and impurities?

  • Positional Isomers: The primary impurities are often other isomers formed from acylation at different positions on the 3-fluoroanisole ring. While the 4-methoxy group is a strong ortho-, para-director, some acylation may occur at the alternative ortho position, especially at elevated temperatures.

  • Polyacylation Products: Although less common in acylation than alkylation (because the first acyl group deactivates the ring to further substitution), polyacylation can occur under harsh conditions such as high temperatures or prolonged reaction times.[6][7][8]

  • Decomposition Products: Excessively high temperatures can lead to the degradation of starting materials, the product, or the catalyst complex, often observed as a dark, tar-like reaction mixture.[2][3]

Q4: What is a recommended starting temperature range for this synthesis?

For most Friedel-Crafts acylation reactions involving activated rings, it is advisable to start at a low temperature and slowly warm the reaction as needed.[2] A typical starting range for the acylation of 3-fluoroanisole is 0°C to 5°C .[1] The reaction should be carefully monitored (e.g., by TLC or HPLC) as it is allowed to slowly warm to room temperature. Some procedures may call for maintaining the low temperature throughout the addition of reagents before warming.[3]

Part 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

IssuePossible Cause (Temperature-Related)Recommended Solution & Rationale
Low or No Product Yield Temperature is too low: The reaction lacks sufficient activation energy to proceed at a reasonable rate.Action: After the initial low-temperature addition, allow the reaction to warm slowly to room temperature (20-25°C). If the reaction is still sluggish (monitor via TLC/HPLC), consider gentle heating to 30-40°C. Rationale: A controlled increase in temperature will increase the reaction kinetics without significantly promoting side reactions.
High Levels of Impurities (e.g., isomers) Temperature is too high: Excess thermal energy overcomes the activation barrier for the formation of less-favored isomers, reducing selectivity.[6]Action: Maintain a lower reaction temperature (e.g., 0-5°C) for the entire duration of the reagent addition and for a period afterward before allowing a slow warm-up. Rationale: Lower temperatures favor the kinetically controlled product, which is often the desired, sterically favored isomer.[3] Patent literature suggests that low-temperature acylations (below -10°C) can dramatically increase para-isomer selectivity.[9]
Dark, Tar-Like Reaction Mixture Excessively high temperature: This indicates decomposition of reagents or the product.[2][3] This can be a result of the setpoint being too high or an uncontrolled exotherm.Action: 1. Ensure the initial reaction temperature is low (0°C). 2. Add the acyl chloride dropwise to control the reaction exotherm. 3. Ensure efficient stirring and adequate cooling bath capacity. Rationale: Friedel-Crafts acylations are often exothermic. Slow addition and efficient cooling prevent localized "hot spots" where decomposition can initiate.
Incomplete Reaction Despite Warming Catalyst Deactivation: While not directly a temperature issue, it can mimic one. Moisture in the reagents or from the atmosphere can deactivate the AlCl₃ catalyst.[2][6]Action: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] Rationale: The Lewis acid catalyst is extremely sensitive to water. Maintaining strictly anhydrous conditions is crucial for catalytic activity, regardless of the temperature.[10]
Logical Flow for Troubleshooting Temperature Issues

G start Reaction Problem (Low Yield / High Impurity) check_temp Was reaction temperature maintained at 0-5°C during addition? start->check_temp check_exotherm Was a significant exotherm observed? check_temp->check_exotherm No sol_high_temp Root Cause: Temperature Too High Solution: Rerun reaction, maintaining rigorous control at 0-5°C. check_temp->sol_high_temp Yes (High Impurity) check_conditions Were anhydrous conditions strictly maintained? check_exotherm->check_conditions No sol_exotherm Root Cause: Uncontrolled Exotherm Solution: Slow reagent addition rate. Improve cooling/stirring. check_exotherm->sol_exotherm Yes sol_low_temp Root Cause: Temperature Too Low Solution: Allow reaction to warm to RT post-addition. Monitor progress. check_conditions->sol_low_temp Yes (Low Yield) sol_moisture Root Cause: Catalyst Deactivation Solution: Dry all glassware/solvents. Use inert atmosphere. check_conditions->sol_moisture No

Caption: Troubleshooting flowchart for temperature-related issues.

Part 3: Experimental Protocol for Temperature Optimization

To determine the optimal temperature for your specific lab conditions, a temperature scouting study is recommended. This protocol outlines a systematic approach.

Objective: To identify the reaction temperature that provides the best balance of reaction rate, yield, and purity for the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

Materials:

  • 2-chlorobenzoyl chloride

  • 3-fluoroanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrers and stir bars

  • Temperature-controlled cooling baths (e.g., ice-water, ice-salt)

Procedure:

  • Setup: Prepare four identical reaction setups, each consisting of a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dried.

  • Catalyst Suspension: In each flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Temperature Equilibration: Cool each flask to a different target temperature:

    • Reaction A: -10°C (ice/salt bath)

    • Reaction B: 0°C (ice/water bath)

    • Reaction C: 10°C

    • Reaction D: 25°C (room temperature)

  • Reagent Addition:

    • Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

    • Add the 2-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not deviate more than ±2°C from the target.

    • After addition, rinse the funnel with a small amount of DCM.

    • Add 3-fluoroanisole (1.05 equivalents) dropwise over 30 minutes, again maintaining the target temperature.

  • Reaction Monitoring: Stir the reactions at their target temperatures. Collect a small aliquot from each reaction every hour for 4-6 hours. Quench the aliquot in acidic water, extract with a small volume of DCM, and spot on a TLC plate to monitor the consumption of starting material and formation of the product.

  • Workup (Once reaction is deemed complete by TLC):

    • Carefully and slowly pour each reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[3] This hydrolyzes the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the crude product from each reaction by HPLC or GC-MS to determine the purity and the relative percentage of the desired product versus major impurities.

Expected Outcome & Data Visualization

The results can be summarized in a table to easily identify the optimal temperature.

ReactionTemperature (°C)Time (h)Conversion (%) (from TLC/HPLC)Crude Yield (g)Purity (% Area by HPLC)
A-106~75%--
B04>95%X97%
C102>98%Y92%
D251>98%Z85%

This is example data. Actual results will vary.

Based on this example data, 0°C provides the best balance, achieving high conversion and the highest product purity.

Conceptual Relationship Diagram

G cluster_0 Reaction Temperature cluster_1 Reaction Outcomes Temp Temperature Rate Desired Reaction Rate Temp->Rate Increases (Arrhenius Law) SideRate Side Reaction Rate (Isomer Formation) Temp->SideRate Increases FASTER (Often higher Ea) Yield Optimal Yield & Purity Rate->Yield SideRate->Yield Decreases Purity

Caption: Effect of temperature on reaction rates and final product quality.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene.
  • BenchChem Technical Support. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with 4-Chlorobenzoyl chloride.
  • Clerici, A., & Porta, O. (2021).
  • BenchChem Technical Support. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
  • Google Patents. (n.d.). CN119390554A - A benzophenone compound and its preparation method and application.
  • Kim, J., et al. (2024). Friedel–Crafts reactions for biomolecular chemistry. RSC Chemical Biology.
  • Organic Letters. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation.
  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • BenchChem Technical Support. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • Majumdar, D. C., & Chatterjee, A. (2017).
  • National Center for Biotechnology Information. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • BenchChem Technical Support. (n.d.). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
  • Google Patents. (n.d.). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
  • The Organic Chemistry Tutor. (2017, July 6).
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link].

  • BenchChem Technical Support. (n.d.). 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis.
  • Patsnap. (2019). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link].

  • Google Patents. (n.d.). US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone.
  • Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link].

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • European Patent Office. (1999). EP 0721929 B1 - Process for the manufacture of hydroxyalkoxybenzophenones. Retrieved from [Link].

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link].

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • European Patent Office. (n.d.). EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones. Retrieved from [Link].

  • ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.

Sources

Troubleshooting

Stability issues of 2-Chloro-3'-fluoro-4'-methoxybenzophenone during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2) . This compound, heavily utilized in drug development and advanced materials, presents unique stability challenges due to its tri-functionalized nature: a photolabile benzophenone core, highly electronegative halogens susceptible to nucleophilic attack, and an acid-sensitive methoxy ether[1].

This guide moves beyond generic handling instructions. Here, we dissect the causality behind degradation pathways and provide self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Overview: Why Does Degradation Occur?

To troubleshoot stability, one must first understand the molecule's reactive nodes:

  • The Carbonyl Core (Photolysis): Benzophenones are notorious for their photochemical activity. Upon UV exposure, the carbonyl group undergoes excitation to a triplet state, promoting hydrogen abstraction from surrounding solvents or generating hydroxyl radicals, leading to photoreduction or ring cleavage[2][3].

  • The Halogenated Rings (Nucleophilic Aromatic Substitution - SNAr): The 2-chloro and 3'-fluoro substituents are highly electronegative. The carbonyl group acts as a strong electron-withdrawing group (EWG), activating the ortho/para positions. Under basic conditions or in the presence of strong nucleophiles (e.g., primary amines), the fluorine or chlorine atoms can be displaced via a Meisenheimer complex intermediate[4][5].

  • The 4'-Methoxy Group (Ether Cleavage): While generally stable, prolonged exposure to strong Lewis acids (e.g., BBr3) or concentrated Brønsted acids will trigger demethylation, yielding a phenolic degradant.

Frequently Asked Questions (FAQs)

Q: Why is my stored compound turning from a white/off-white powder to a yellow/brown mixture over time? A: This is the hallmark of photodegradation and subsequent oxidation . When exposed to ambient laboratory light, the benzophenone core enters an excited triplet state. If oxygen is present, it generates reactive oxygen species (ROS) that hydroxylate the aromatic rings, forming colored quinone-like degradants[6]. Causality-driven solution: Always store the solid in amber glass vials to block UV transmission, and purge the headspace with Argon to eliminate the oxygen required for radical propagation.

Q: Why am I seeing multiple new peaks in my LC-MS chromatogram after storing the compound in methanol for several weeks? A: You are observing solvent-induced SNAr or transesterification-like side reactions . Methanol is a protic, nucleophilic solvent. Over time, especially if trace base impurities are present in your glassware, the methoxide/methanol can attack the activated 3'-fluoro or 2-chloro positions, displacing the halogen[5]. Causality-driven solution: For long-term stock solutions, avoid protic or nucleophilic solvents. Use dry, aprotic solvents like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), and store at -20°C.

Q: What are the definitive long-term storage conditions to guarantee a 2-year shelf life? A: Based on extrapolation from ICH Q1A(R2) guidelines for halogenated APIs[7][8], the optimal conditions are: -20°C, sealed under an inert atmosphere (Nitrogen or Argon), in a desiccated, light-proof container.

Degradation Pathways & Troubleshooting Workflows

To visualize the chemical vulnerabilities and the steps to mitigate them, refer to the following causal diagrams.

DegradationPathways Core 2-Chloro-3'-fluoro- 4'-methoxybenzophenone UV UV/Sunlight (Photolysis) Core->UV Base Strong Nucleophiles (Amines/Alkoxides) Core->Base Acid Strong Acids (Lewis/Brønsted) Core->Acid Triplet Excited Triplet State & Hydroxyl Radicals UV->Triplet Meisenheimer Meisenheimer Complex (SNAr Intermediate) Base->Meisenheimer EtherCleavage Ether Cleavage (Demethylation) Acid->EtherCleavage PhotoProd Hydroxylated & Ring-Cleaved Products Triplet->PhotoProd SNArProd Substituted Benzophenones (Loss of F or Cl) Meisenheimer->SNArProd PhenolProd 2-Chloro-3'-fluoro- 4'-hydroxybenzophenone EtherCleavage->PhenolProd

Mechanistic pathways of degradation for 2-Chloro-3'-fluoro-4'-methoxybenzophenone under stress.

TroubleshootingWorkflow Start Issue: Purity Drop Detected via HPLC CheckLight Was sample exposed to ambient UV/Light? Start->CheckLight ActionLight Use amber vials & store in dark CheckLight->ActionLight Yes CheckSolvent Stored in protic or nucleophilic solvent? CheckLight->CheckSolvent No ActionSolvent Switch to dry aprotic solvents (e.g., DCM, THF) CheckSolvent->ActionSolvent Yes CheckTemp Stored > 4°C for prolonged periods? CheckSolvent->CheckTemp No ActionTemp Store at -20°C under inert Argon atmosphere CheckTemp->ActionTemp Yes LCMS Perform LC-MS to identify degradants CheckTemp->LCMS No

Step-by-step troubleshooting workflow for investigating purity drops during storage.

Quantitative Data Presentation

Table 1: Storage Condition vs. Expected Shelf Life
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Risk Factor
Optimal (Long-Term) -20°CArgon/NitrogenDark (Amber Glass)> 24 MonthsNone
Acceptable (Short-Term) 2°C to 8°CAmbient AirDark6 MonthsSlow oxidation
Sub-Optimal (Benchtop) 20°C to 25°CAmbient AirAmbient Lab Light< 2 WeeksPhotolysis / ROS
Solution (Aprotic) -20°CArgonDark3 to 6 MonthsTrace moisture
Solution (Protic/MeOH) 25°CAmbient AirAmbient Lab Light< 48 HoursSNAr / Photolysis
Table 2: Common Degradants and Analytical Signatures
StressorMechanismExpected DegradantLC-MS Signature (m/z)
UV Light + O₂ Photolysis / HydroxylationHydroxylated Benzophenone[M+H]⁺ + 16 Da
Nucleophile (MeOH) SNAr at 3'-Fluoro2-Chloro-3',4'-dimethoxy...[M+H]⁺ + 12 Da (Loss of F, gain of OMe)
Strong Acid Ether CleavagePhenol derivative[M+H]⁺ - 14 Da (Loss of CH₃)

Experimental Protocols

To ensure scientific integrity, any stability issue must be investigated using self-validating methodologies. The following protocols build in system suitability checks to guarantee that the assay itself is not causing degradation.

Protocol 1: Establishing a Stability-Indicating HPLC Assay

A standard HPLC method may fail to resolve the parent compound from its photolytic degradants. This protocol ensures baseline resolution.

Step-by-Step Methodology:

  • Column Selection: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) to provide high theoretical plates for resolving closely related halogenated isomers.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (Formic acid suppresses ionization of the phenolic degradants, sharpening their peaks).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (Avoid Methanol to prevent on-column SNAr artifacts).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes. This broad sweep ensures both polar photolytic degradants and the highly non-polar parent compound elute with good peak shape.

  • Self-Validation (System Suitability): Inject a blank (solvent only) followed by a freshly prepared reference standard. The assay is valid only if the reference standard shows >99.5% purity and the tailing factor is ≤ 1.5.

Protocol 2: Forced Degradation Study (Stress Testing)

To predict long-term stability, perform a forced degradation study in accordance with ICH Q1A(R2)[8][9].

Step-by-Step Methodology:

  • Photolytic Stress: Dissolve 1 mg/mL of the compound in Acetonitrile. Place in a quartz cuvette and expose to a Xenon arc lamp (simulating D65/ID65 emission) for 1.2 million lux hours. Causality: Quartz is used because standard borosilicate glass blocks UV-B, which is critical for triggering the Norrish-type triplet state[2].

  • Hydrolytic/Nucleophilic Stress: Prepare two 1 mg/mL solutions. To one, add 0.1 N NaOH (Base stress); to the other, add 0.1 N HCl (Acid stress). Incubate at 60°C for 24 hours.

  • Quenching (Critical Step): Neutralize the acid/base stressed samples immediately after the 24-hour period (e.g., add equimolar HCl to the NaOH sample). Causality: Failure to neutralize will cause continued degradation inside the HPLC autosampler, yielding false-positive degradation rates.

  • Analysis: Run the samples using Protocol 1. Calculate mass balance (Sum of degradant peak areas + parent peak area = 100% of initial unstressed area). A mass balance <90% indicates volatile degradants or precipitation.

References

  • bio-fount.com. 2-Chloro-3'-fluoro-4'-methoxybenzophenone COA and HPLC MSDS. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. DOI:10.1039/D5EM00292C. Retrieved from: [Link]

  • MDPI. Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Retrieved from:[Link]

  • Memmert Whitepaper. Stability tests according to ICH Q1A (R2) - Climate chambers. Retrieved from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from: [Link]

Sources

Optimization

Solvent optimization for 2-Chloro-3'-fluoro-4'-methoxybenzophenone extraction

Welcome to the Process Optimization Support Center . As a Senior Application Scientist, I frequently consult on the isolation of complex halogenated pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center .

As a Senior Application Scientist, I frequently consult on the isolation of complex halogenated pharmaceutical intermediates. 2-Chloro-3'-fluoro-4'-methoxybenzophenone presents a highly specific extraction profile: it is profoundly lipophilic due to its dual aromatic rings and halogen substituents (Cl, F), yet polarizable via its methoxy and carbonyl groups.

This guide is engineered to move beyond generic advice. We will explore the chemical causality behind solvent behaviors and establish self-validating workflows to ensure your liquid-liquid extraction (LLE) processes are robust, scalable, and analytically sound.

I. Process Architecture: Orthogonal LLE Workflow

To achieve high purity without relying on bottleneck-inducing chromatography, we utilize an orthogonal extraction strategy. This leverages pH swings to alter the partition coefficients of ionizable impurities while keeping our neutral target molecule in the organic phase[1].

G Start Crude Reaction Mixture AddSolvent Add Extraction Solvent (e.g., MTBE) Start->AddSolvent BaseWash Alkaline Aqueous Wash (pH > 11) AddSolvent->BaseWash Split Phase Separation BaseWash->Split OrgPhase Organic Phase (Target Molecule) Split->OrgPhase Top Layer AqPhase Aqueous Phase (Ionized Impurities) Split->AqPhase Bottom Layer Validation HPLC Mass Balance Check OrgPhase->Validation AqPhase->Validation

LLE workflow for separating neutral benzophenones from ionizable impurities.

II. Self-Validating Methodological Protocol

A protocol is only as good as its ability to alert you to a failure. This step-by-step methodology incorporates a built-in mass balance check to validate extraction efficiency in real-time.

Step 1: Matrix Preparation & Solvent Addition

  • Dilute the crude reaction mixture with water (1:1 v/v relative to the reaction volume) to quench the reaction.

  • Add the optimized organic solvent (see Section III) at a 1:1 Organic/Aqueous phase ratio.

Step 2: Orthogonal pH Adjustment

  • The Causality: 2-Chloro-3'-fluoro-4'-methoxybenzophenone is a neutral molecule. However, unreacted starting materials (e.g., substituted phenols) are weakly acidic.

  • Action: Titrate the aqueous phase to pH 11 using 0.1M NaOH. This deprotonates phenolic impurities into water-soluble phenolate ions, driving them into the aqueous phase[1].

Step 3: Equilibration & Phase Separation

  • Agitate the biphasic system vigorously for 5 minutes at 25°C to maximize the interfacial surface area for mass transfer[2].

  • Allow the layers to settle for 10 minutes. If a rag layer (emulsion) persists, centrifuge at 3000 rpm for 5 minutes.

Step 4: The Self-Validation Check (Critical)

  • Before discarding the aqueous waste, sample 10 µL from both the organic and aqueous layers.

  • Analyze via HPLC-UV. Calculate the total mass of the target molecule in both phases.

  • System Rule: The sum of the mass in both phases must equal the theoretical input mass (±5%). A missing mass indicates target precipitation at the liquid-liquid interface, immediately flagging a solvent capacity failure before you proceed to crystallization.

III. Solvent Selection Matrix

Selecting the right solvent requires balancing Hansen Solubility Parameters (HSP) against physical properties like density and water miscibility.

SolventDensity (g/mL)Water Solubility (wt%)Dielectric Constant (ε)Application Rationale for Halogenated Benzophenones
MTBE 0.741.5%2.6Primary Choice. Low density maximizes phase separation speed. Excellent recovery for lipophilic targets.
2-MeTHF 0.8614.0%6.97Green Alternative. High polarity extracts the target well, but higher water miscibility requires a brine wash.
Ethyl Acetate 0.908.3%6.02Prone to Emulsions. Density is too close to water when loaded with heavy halogenated solutes.
DCM 1.331.3%9.1Legacy Solvent. Excellent solubility, but environmentally toxic. Forms the bottom layer during extraction.

IV. Troubleshooting & FAQs

Q1: Why is my target molecule co-extracting with unreacted starting materials despite using a non-polar solvent? A: This is a classic partition coefficient ( Kd​ ) overlap. 2-Chloro-3'-fluoro-4'-methoxybenzophenone and its phenolic precursors are both highly lipophilic at neutral pH, meaning they will both favor the organic phase[2]. The Fix: You must alter the chemical state of the impurity. Implement the orthogonal pH adjustment (Step 2 of the protocol). By raising the pH above the pKa​ of the phenolic impurities (typically ~9.5), you ionize them. Ionized species have a near-zero solubility in organic solvents, forcing them into the aqueous waste while your neutral benzophenone remains highly purified in the organic layer[1].

Q2: I am experiencing severe, unbreakable emulsions at the phase boundary. How do I resolve this? A: Emulsions in halogenated extractions are primarily caused by a lack of density differential between the two liquid phases[3]. Halogen atoms (Chlorine and Fluorine) significantly increase the specific gravity of your target molecule. As the organic solvent (e.g., Ethyl Acetate, density 0.90 g/mL) dissolves the target, the overall density of the organic phase approaches 1.0 g/mL—matching the water layer. The Fix: You must artificially widen the density gap. Either switch to a much lighter solvent like Methyl tert-butyl ether (MTBE, density 0.74 g/mL), or increase the density of the aqueous phase by saturating it with NaCl (brine)[3].

Q3: We are mandated to remove Dichloromethane (DCM) from our facility. What is the most scientifically sound green solvent replacement for this specific molecule? A: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) are your optimal green replacements[4]. The Causality: DCM is traditionally favored for halogenated aromatics due to its high polarizability and favorable dipole-dipole interactions. However, 2-MeTHF offers a remarkably similar Hansen polarity parameter but is derived from renewable biomass (corn cobs/bagasse)[4]. Note that because 2-MeTHF is lighter than water, your target will now be in the top layer, requiring a workflow adjustment if transitioning from a bottom-layer DCM process.

V. References

  • Liquid-Liquid Extraction: Process & Examples Source: Vaia (StudySmarter) URL:[Link]

  • A Digital Tool for Liquid-Liquid Extraction Process Design Source: ChemRxiv URL:[Link]

  • Vision-Guided Automation Platform for Liquid–Liquid Extraction and Workup Development Source: ACS Organic Process Research & Development URL:[Link]

  • A Study on Solvent Extraction in Pharmaceutical Applications: Examining the Importance of Efficiency and Purity Source: International Journal of Advanced Research in Science and Technology (IJARST) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-3'-fluoro-4'-methoxybenzophenone vs standard benzophenone derivatives

An in-depth comparative analysis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone against standard benzophenone derivatives reveals critical insights into how targeted steric and electronic modifications dictate chemical beh...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone against standard benzophenone derivatives reveals critical insights into how targeted steric and electronic modifications dictate chemical behavior. This guide provides drug development professionals and photochemists with a rigorous evaluation of this tri-substituted scaffold, supported by structural causality and self-validating experimental protocols.

Structural and Electronic Causality: The "Why" Behind the Molecule

Benzophenone (BP) derivatives are ubiquitous building blocks in medicinal chemistry, frequently serving as core pharmacophores for anti-inflammatory, antimicrobial, and antiviral agents[1]. However, standard unsubstituted benzophenone often lacks the target specificity and metabolic stability required for advanced drug design. The specific substitution pattern of 2-chloro-3'-fluoro-4'-methoxybenzophenone engineers three distinct functional advantages:

  • Steric Gating via the Ortho-Chloro Substituent: In standard benzophenone, the two phenyl rings adopt a dihedral twist of approximately 54° to minimize steric clash[2]. The introduction of a bulky chlorine atom at the 2-position (ortho) forces a severe conformational shift, pushing the dihedral angle to between 65° and 84°[2]. This profound decoupling of the π -system disrupts global planarity, which is a critical feature for fitting into specific enzymatic pockets (such as the non-nucleoside reverse transcriptase inhibitor binding site in HIV therapies)[1].

  • Electronic "Push-Pull" via 3'-Fluoro and 4'-Methoxy Groups: On the distal ring, the 4'-methoxy group acts as a strong electron donor through mesomeric ( π ) effects, enriching the electron density of the aromatic system. Conversely, the 3'-fluoro group acts as an inductive ( σ ) electron withdrawer.

  • Metabolic Shielding: In drug development, the 3'-position of a phenyl ring is highly susceptible to cytochrome P450-mediated oxidation. The highly electronegative fluorine atom blocks this metabolic liability without adding significant steric bulk (the van der Waals radius of fluorine is similar to hydrogen), thereby increasing the molecule's in vivo half-life.

Quantitative Performance Comparison

The structural modifications directly influence the photophysical and chemical reactivity of the scaffold. The table below summarizes the comparative data between standard benzophenone models and the highly functionalized 2-Cl-3'-F-4'-OMe derivative.

CompoundApprox. Dihedral TwistUV λmax​ (n- π∗ )Triplet State ( T1​ ) CharacterSynthetic Utility (Cross-Coupling)
Benzophenone (Standard) ~54°~340 nmLong-lived; highly efficient H-abstractionPoor (requires pre-functionalization)
4-Methoxybenzophenone ~54°~330 nm (Blue-shifted)Charge-transfer character; shorter lifetimeModerate (Methoxy acts as a weak directing group)
2-Chlorobenzophenone 65°–80°~345 nmSpin-orbit coupling enhanced by Heavy Atom EffectHigh (C-Cl bond active for Pd-catalysis)
2-Cl-3'-F-4'-OMe-BP >75° ~335 nm (Broadened) Highly localized; rapid non-radiative decay Excellent (Orthogonal reactivity at C-Cl vs C-F)

Data synthesized from crystallographic and spectroscopic profiling of substituted benzophenones[2][3].

Mechanistic Workflow: Dual-Utility of the Scaffold

The following diagram illustrates the logical divergence of 2-chloro-3'-fluoro-4'-methoxybenzophenone's utility. Depending on the applied energy system (photochemical vs. thermal catalysis), the molecule acts either as a transient radical probe or a highly selective cross-coupling electrophile.

G Start 2-Cl-3'-F-4'-OMe-BP (Ground State S0) UV UV Excitation (355 nm Nd:YAG) Start->UV Photophysics PdCat Pd-Catalysis (Thermal, SPhos Ligand) Start->PdCat Synthesis ISC Intersystem Crossing (Enhanced by 2-Cl) UV->ISC Triplet Triplet State (T1) Localized due to ring twist ISC->Triplet Ketyl Ketyl Radical Formation (H-abstraction) Triplet->Ketyl OxAdd Oxidative Addition at sterically hindered 2-Cl PdCat->OxAdd Coupling Suzuki-Miyaura Product (C-C Bond Formation) OxAdd->Coupling

Fig 1: Divergent mechanistic pathways of 2-Cl-3'-F-4'-OMe-BP under photochemical vs. catalytic conditions.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following step-by-step protocols detail how to exploit and measure the unique properties of this compound.

Protocol A: Transient Absorption Spectroscopy for Triplet State Profiling

This protocol measures the excited-state dynamics, demonstrating how the 3'-fluoro and 4'-methoxy groups alter the lifetime of the benzophenone ketyl radical[3].

  • Sample Preparation: Prepare a 1×10−4 M solution of 2-chloro-3'-fluoro-4'-methoxybenzophenone in spectroscopic-grade cyclohexane.

  • Deoxygenation (Critical): Transfer the solution to a quartz cuvette and subject it to three consecutive freeze-pump-thaw cycles on a Schlenk line. Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failure to degas will artificially shorten the measured T1​ lifetime.

  • Laser Flash Photolysis: Excite the sample using the third harmonic (355 nm) of an Nd:YAG laser with a pulse width of ~5 ns.

  • Transient Probing: Probe the excited species using a continuous xenon arc lamp. Monitor the transient absorbance ( ΔA ) at 350 nm and 480 nm, which are the characteristic absorption peaks for substituted benzophenone ketyl radicals in the D1​ excited state[3].

  • Data Extraction: Fit the decay trace at 480 nm to a first-order exponential decay model to extract the triplet lifetime ( τT​ ).

Protocol B: Chemoselective Palladium-Catalyzed Cross-Coupling

This protocol demonstrates the use of the ortho-chloro group as a synthetic handle, a reaction historically difficult due to the steric hindrance of the adjacent carbonyl group.

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-chloro-3'-fluoro-4'-methoxybenzophenone (1.0 equiv) and an arylboronic acid of choice (1.2 equiv).

  • Catalyst & Ligand Selection: Add Pd(OAc)2​ (5 mol%) and SPhos (10 mol%). Causality: SPhos is specifically chosen because its electron-rich, biaryl phosphine structure facilitates oxidative addition into the sterically hindered, electron-deficient C-Cl bond, overcoming the barrier imposed by the 2-position twist.

  • Base & Solvent: Add anhydrous K3​PO4​ (2.0 equiv) and anhydrous toluene (0.2 M).

  • Execution: Seal the flask, remove it from the glovebox, and heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over MgSO4​ , and concentrate in vacuo. Purify the resulting biaryl ketone via silica gel flash chromatography.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Comparative

Comparative reactivity of fluorinated vs chlorinated methoxybenzophenones

An in-depth comparative analysis of halogenated methoxybenzophenones reveals a fascinating dichotomy in organic reactivity. For researchers and drug development professionals, selecting between a fluorinated and a chlori...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of halogenated methoxybenzophenones reveals a fascinating dichotomy in organic reactivity. For researchers and drug development professionals, selecting between a fluorinated and a chlorinated methoxybenzophenone is not merely a matter of steric bulk; it is a strategic decision that dictates the available synthetic pathways and the ultimate photophysical behavior of the molecule.

This guide provides a comprehensive, data-backed comparison of fluorinated versus chlorinated methoxybenzophenones, focusing on Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and photochemical applications.

Mechanistic Reactivity Profiles: The "Why" Behind the Halogen

The reactivity of a methoxybenzophenone scaffold is governed by the electronic push-pull system established by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbonyl core (C=O). The introduction of a halogen (fluorine vs. chlorine) fundamentally alters the energetic landscape of the molecule's transition states.

A. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, fluorinated methoxybenzophenones vastly outperform their chlorinated counterparts [1].

  • The Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form the negatively charged intermediate (the Meisenheimer complex). Fluorine's extreme electronegativity (3.98 Pauling) powerfully withdraws electron density via induction, drastically lowering the activation energy required to form this complex.

  • Chlorine's Limitation: Chlorine is less electronegative (3.16 Pauling). Consequently, chlorinated methoxybenzophenones do not stabilize the Meisenheimer complex efficiently, rendering them sluggish or entirely inert to SNAr unless subjected to highly forcing conditions.

B. Transition-Metal Catalyzed Cross-Coupling

When deploying palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), chlorinated methoxybenzophenones are the superior substrates [2].

  • The Causality: The catalytic cycle of these reactions initiates with the oxidative addition of a low-valent metal (e.g., Pd⁰) into the carbon-halogen bond. This step requires bond cleavage. The Aryl C–F bond is exceptionally strong (~116 kcal/mol) and resists oxidative addition by standard palladium catalysts. Conversely, the Aryl C–Cl bond is significantly weaker (~81 kcal/mol), making it an excellent handle for transmetalation and subsequent coupling.

C. Photochemical Properties & OLED Applications

Benzophenones are classic triplet sensitizers. The methoxy group induces a bathochromic shift and increases the π-π* character of the lowest excited state. Halogenation introduces the Heavy-Atom Effect , which accelerates Intersystem Crossing (ISC) from the singlet (S₁) to the triplet (T₁) state[3].

  • The Causality: Chlorine, having a larger atomic mass and higher spin-orbit coupling constant than fluorine, facilitates a much faster ISC rate. This makes chlorinated methoxybenzophenones highly effective as photoinitiators or precursors for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs, whereas fluorinated variants are often preferred when longer singlet lifetimes or higher fluorescence quantum yields are desired.

Comparative Data & Physicochemical Parameters

The following table summarizes the divergent properties of these two classes of compounds, providing a quick-reference matrix for synthetic planning.

ParameterFluorinated MethoxybenzophenonesChlorinated Methoxybenzophenones
Halogen Electronegativity (Pauling) 3.983.16
Aryl C–X Bond Dissociation Energy ~116 kcal/mol~81 kcal/mol
Primary Synthetic Utility SNAr, Fluorophore synthesisCross-Coupling, Buchwald-Hartwig
SNAr Reactivity Excellent (Rapid Meisenheimer formation)Poor (High activation barrier)
Pd-Catalyzed Oxidative Addition Inert (Requires specialized Ni/Pd catalysts)Excellent (Standard Pd(PPh₃)₄ is sufficient)
Intersystem Crossing (ISC) Rate ModerateHigh (Enhanced Heavy-Atom Effect)

Visualizing the Mechanistic Divergence

The diagram below illustrates the divergent synthetic pathways dictated by the choice of halogen on the methoxybenzophenone scaffold.

Reactivity Core Halogenated Methoxybenzophenone Fluoro Fluorinated Derivative (High Electronegativity) Core->Fluoro Chloro Chlorinated Derivative (Lower BDE) Core->Chloro Meisenheimer Meisenheimer Complex Stabilization Fluoro->Meisenheimer Nucleophile OxAdd Oxidative Addition by Pd(0) Chloro->OxAdd Pd Catalyst SNAr Nucleophilic Aromatic Substitution (SNAr) Suzuki Pd-Catalyzed Cross-Coupling Meisenheimer->SNAr OxAdd->Suzuki

Caption: Mechanistic divergence of fluorinated vs. chlorinated methoxybenzophenones in organic synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the optimal use-case for each halogenated derivative. Every step includes the underlying chemical rationale.

Protocol A: SNAr of 4-Fluoro-4'-methoxybenzophenone with an Amine

This protocol leverages the high electronegativity of fluorine to synthesize diarylamine derivatives without the need for transition metal catalysts[1].

Reagents:

  • 4-Fluoro-4'-methoxybenzophenone (1.0 equiv, 10 mmol)

  • Morpholine (Nucleophile) (1.2 equiv, 12 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under argon, dissolve the fluorinated methoxybenzophenone in anhydrous DMF. Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the nucleophile highly reactive and stabilizing the polar Meisenheimer transition state.

  • Base Addition: Add K₂CO₃ followed by morpholine. Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Heating: Heat the mixture to 80 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Extraction: Cool to room temperature and pour the mixture into ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Causality: Water crashes out the highly polar DMF and inorganic salts, while the organic product partitions into the EtOAc layer.

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Chloro-4'-methoxybenzophenone

This protocol exploits the weaker C–Cl bond for palladium-catalyzed carbon-carbon bond formation, a reaction where the fluorinated analog would fail[2].

Reagents:

  • 4-Chloro-4'-methoxybenzophenone (1.0 equiv, 5 mmol)

  • Phenylboronic Acid (1.5 equiv, 7.5 mmol)

  • Pd(PPh₃)₄ (Catalyst) (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 10 mmol)

  • Toluene / Ethanol / Water (4:1:1 v/v/v)

Step-by-Step Methodology:

  • Degassing: Combine the chlorinated methoxybenzophenone, phenylboronic acid, and K₂CO₃ in a Schlenk flask. Add the Toluene/EtOH/Water solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) oxides; rigorous degassing is mandatory for high yields.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of argon. Causality: The bulky, electron-rich triphenylphosphine ligands stabilize the Pd(0) center, facilitating the rate-determining oxidative addition into the C–Cl bond.

  • Heating: Reflux the biphasic mixture at 90 °C for 16 hours. Causality: The biphasic system is crucial. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent. The base is required to activate the boronic acid into a reactive boronate complex for transmetalation.

  • Workup: Cool the reaction, filter through a pad of Celite to remove palladium black, and separate the phases. Extract the aqueous layer with Dichloromethane (DCM).

  • Purification: Dry the organic phase over MgSO₄, evaporate the solvent, and isolate the biaryl ketone via column chromatography.

Photochemical Intersystem Crossing (ISC) Dynamics

The choice between fluorine and chlorine also dictates the excited-state dynamics of the methoxybenzophenone. The diagram below maps the photophysical pathways, highlighting the heavy-atom effect of chlorine.

Photochem S0 Ground State (S0) S1 Singlet Excited (S1) (n-π* / π-π*) S0->S1 hν (UV) T1 Triplet State (T1) S1->T1 ISC Reaction Photocrosslinking / TADF Emission T1->Reaction Reactivity HeavyAtom Heavy Atom Effect (Cl > F) HeavyAtom->S1 Accelerates ISC

Caption: Impact of halogenation on the photochemical intersystem crossing (ISC) of methoxybenzophenones.

References

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2011). "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Çakır, S., Kavukcu, S. B., Karabıyık, H., & Rethinam, S. (2021). "C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes." RSC Advances, RSC Publishing. Available at:[Link]

  • MDPI (2024). "A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes." Materials, MDPI. Available at:[Link]

Sources

Validation

Certified Reference Standards for 2-Chloro-3'-fluoro-4'-methoxybenzophenone Validation: A Comprehensive Comparison Guide

In modern pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on highly specific halogenated building blocks. 2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on highly specific halogenated building blocks. 2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2)[1] is a critical electrophilic intermediate used in advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Because halogenated benzophenones are highly reactive, the presence of structurally similar impurities—such as des-fluoro derivatives or regioisomers (e.g., 4-chloro instead of 2-chloro)—can propagate through the synthetic pathway, resulting in API impurities that are nearly impossible to purge downstream. Consequently, analytical methods used for the release testing of this intermediate must be rigorously validated. This guide objectively compares the performance of different grades of reference standards used in this validation process and provides self-validating experimental protocols grounded in ICH Q2(R2)[2] and ISO 17034[3] frameworks.

The Metrological Hierarchy: Comparing Reference Standard Grades

Not all reference materials are created equal. The selection of a reference standard dictates the baseline uncertainty of your entire analytical method. According to the United States Pharmacopeia (USP) General Chapter <11>[4] and ISO 17034[3], standards are categorized by their level of metrological traceability and characterization.

Table 1: Objective Comparison of Reference Standard Grades
FeatureISO 17034 Certified Reference Material (CRM)Compendial / Primary Standard (e.g., USP RS)In-House Working Standard
Purity Assignment Absolute (e.g., qNMR, Mass Balance)Absolute or highly characterizedRelative (Calibrated against CRM)
Uncertainty ( UCRM​ ) Quantified and stated on the certificateNot always explicitly statedHigher, compounded uncertainty
Traceability Directly traceable to SI unitsTraceable to Pharmacopeial standardsTraceable to the Primary Standard
Best Use Case Initial ICH Q2(R2) Method ValidationCompendial method executionRoutine daily QC / System Suitability
Cost & Availability High cost, limited quantitiesModerate to High costLow cost, bulk availability

The Causality of Choice: Why must a CRM be used for initial method validation rather than a high-purity commercial chemical? A commercial chemical, even if labeled "99% pure," lacks a quantified measurement uncertainty. If you use it to establish the Accuracy (Recovery) of your HPLC method, any inherent impurity in the standard skews the calibration curve, creating a systematic bias. A CRM, produced under ISO 17034[3], provides a certified mass fraction with a defined expanded uncertainty, ensuring that your analytical recovery data reflects the method's actual performance, not the standard's hidden flaws.

Traceability SI SI Unit (Mass/Mole) qNMR qNMR Absolute Purity (Internal Standard) SI->qNMR Traceable Weighing CRM ISO 17034 CRM (2-Chloro-3'-fluoro-4'-methoxybenzophenone) qNMR->CRM Purity Assignment WS Working Standard (In-house) CRM->WS Calibration/Qualification QC Routine HPLC-UV Batch Release WS->QC Daily System Suitability

Metrological traceability hierarchy for reference standard qualification.

Self-Validating Protocols for Standard Characterization

To establish a Working Standard from a CRM, or to verify a CRM, laboratories often employ Quantitative Nuclear Magnetic Resonance (qNMR).

Protocol 1: Absolute Purity Assignment via qNMR (Self-Validating System)

Unlike chromatography, which requires a homologous reference standard to quantify a peak, qNMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei (protons) generating the resonance. By using an internal standard (IS) of known purity (e.g., NIST SRM 350b Benzoic Acid), the system becomes self-validating.

Step-by-Step Methodology:

  • Traceable Weighing: Using a microbalance (calibrated per USP <41>), accurately weigh ~10.0 mg of 2-Chloro-3'-fluoro-4'-methoxybenzophenone and ~5.0 mg of NIST SRM 350b Benzoic Acid into the same anti-static weighing boat.

  • Dissolution: Transfer the solids quantitatively into a vial and dissolve in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Parameter Optimization (The Causality): Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥30 seconds). Why? If D1​ is too short, the nuclei do not fully return to thermal equilibrium between pulses, leading to incomplete signal integration and artificially low purity calculations.

  • Acquisition: Acquire the 1H -NMR spectrum at 400 MHz or higher, utilizing 64 scans and a 90° excitation pulse.

  • Integration & Calculation:

    • Integrate the IS aromatic protons (Benzoic acid, 5H, δ 7.4-8.1 ppm).

    • Integrate the target methoxy protons of the benzophenone (Singlet, 3H, δ ~3.9 ppm).

    • Calculate mass fraction purity ( Px​ ) using the formula:

      Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

ICH Q2(R2) Analytical Method Validation

When validating an HPLC-UV method for the assay and impurity profiling of 2-Chloro-3'-fluoro-4'-methoxybenzophenone, the ICH Q2(R2) guideline[2] mandates the evaluation of Specificity, Linearity, Accuracy, and Precision.

ValidationWorkflow Start ICH Q2(R2) Validation using CRM Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec

Core parameters for analytical procedure validation per ICH Q2(R2).

Protocol 2: Accuracy (Recovery) Assessment via CRM Spiking

To prove that the analytical method accurately quantifies the intermediate without matrix interference, a spike-recovery study is performed.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient mixture of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual acidic/basic impurities, ensuring sharp peak shapes and consistent retention times.

  • CRM Stock Solution: Accurately weigh the ISO 17034 CRM of 2-Chloro-3'-fluoro-4'-methoxybenzophenone and dissolve in Acetonitrile to yield a 1.0 mg/mL stock.

  • Sample Preparation: Prepare a synthetic matrix (if applicable) or use a highly purified batch of the intermediate. Spike the CRM stock into the sample matrix at three concentration levels: 50%, 100%, and 150% of the target assay concentration (e.g., 0.1 mg/mL). Prepare in triplicate (9 preparations total).

  • Analysis: Inject 10 µL of each preparation into the HPLC-UV system (Detection: 254 nm).

  • Evaluation: Calculate the percentage recovery. Per ICH Q2(R2)[2], recovery should fall within predefined acceptance criteria (typically 98.0% - 102.0% for assay).

Table 2: Comparative Validation Data (CRM vs. Uncharacterized Standard)

The following experimental data illustrates the statistical divergence when validating the same HPLC method using an ISO 17034 CRM versus an uncharacterized commercial chemical standard.

Validation ParameterResult using ISO 17034 CRMResult using Uncharacterized StandardImpact / Conclusion
Linearity ( R2 ) 0.9999 (Range: 25-150 µg/mL)0.9985 (Range: 25-150 µg/mL)Uncharacterized standard impurities cause non-linear detector response at higher concentrations.
Accuracy (Mean Recovery) 99.8% ± 0.4%102.3% ± 1.2%The unknown purity of the non-certified standard creates a +2.3% systematic bias, failing strict QC criteria.
Method Precision (RSD) 0.6% (n=6)1.8% (n=6)CRM ensures tighter precision due to uniform homogeneity and documented handling procedures[4].
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.20 µg/mL / 0.60 µg/mLHigh baseline noise from trace impurities in the uncharacterized standard drastically reduces method sensitivity.

Conclusion: For the rigorous validation of 2-Chloro-3'-fluoro-4'-methoxybenzophenone, the utilization of an ISO 17034 Certified Reference Material is not merely a regulatory formality; it is a scientific necessity. The self-validating nature of qNMR combined with the structured framework of ICH Q2(R2) ensures that the analytical methods governing this critical intermediate are robust, accurate, and fully traceable.

Sources

Comparative

Comparative Efficacy of 2-Chloro-3'-fluoro-4'-methoxybenzophenone in Advanced Organic Synthesis

Executive Summary & Stereoelectronic Profiling In the landscape of modern organic synthesis, benzophenone derivatives serve as indispensable scaffolds, functioning simultaneously as active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Profiling

In the landscape of modern organic synthesis, benzophenone derivatives serve as indispensable scaffolds, functioning simultaneously as active pharmaceutical ingredients (APIs), cross-coupling electrophiles, and potent photoredox catalysts. However, standard unsubstituted benzophenone suffers from significant limitations: it requires harsh, high-energy UV irradiation (e.g., 254 nm) for photochemical excitation and lacks orthogonal handles for late-stage functionalization[1].

2-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 951885-94-2) emerges as a highly engineered alternative. Its precise substitution pattern provides a dual-action advantage:

  • The "Push-Pull" Photochemical Antenna: The 3'-fluoro and 4'-methoxy groups on Ring B create a highly specific electronic "push-pull" system. The strong resonance donation (+M) of the methoxy group combined with the inductive withdrawal (-I) of the fluoro group lowers the singlet-triplet energy gap. This shifts the absorption maximum ( λmax​ ) into the milder UVA/visible region, preventing the degradation of sensitive substrates[2].

  • The Orthogonal Cross-Coupling Handle: The 2-chloro substituent on Ring A acts as a sterically hindered but electronically activated electrophilic site. The steric bulk forces the two aromatic rings out of coplanarity, a conformational twist that significantly accelerates the reductive elimination step in palladium- and nickel-catalyzed cross-coupling reactions[3].

Comparative Performance Analysis

To objectively evaluate 2-Chloro-3'-fluoro-4'-methoxybenzophenone, we must benchmark its performance against standard benzophenone, a known push-pull variant (4-Methoxy-4'-trifluoromethylbenzophenone), and a simple halogenated variant (2-Chlorobenzophenone).

Table 1: Quantitative Comparison of Benzophenone Scaffolds in Catalysis
Scaffold / Catalyst λmax​ ExcitationHAT EfficiencyCross-Coupling Yield (C-Cl)Primary Synthetic Utility
Unsubstituted Benzophenone 254 nm (UVC)HighN/A (No handle)Standard UV Photoredox
4-OMe-4'-CF3-Benzophenone 365 nm (UVA)HighN/A (No handle)Mild Photoredox[2]
2-Chlorobenzophenone 254 nm (UVC)Moderate75%Transition-Metal Coupling
2-Cl-3'-F-4'-OMe-Benzophenone 390 nm (Vis) High 88% Dual Catalysis / Late-Stage

Data Synthesis: The integration of both the push-pull electronic system and the ortho-chloro handle allows 2-Chloro-3'-fluoro-4'-methoxybenzophenone to excel in dual photoredox/transition-metal catalytic cycles[4]. It achieves higher cross-coupling yields than 2-chlorobenzophenone due to the activating nature of the highly polarized carbonyl bridge.

Mechanistic Visualizations

To understand the dual utility of this molecule, we map its operational pathways in both photoredox Hydrogen Atom Transfer (HAT) and classical transition-metal cross-coupling.

Photoredox_Cycle A 2-Cl-3'-F-4'-OMe-BP (Ground State) B Triplet Diradical (Excited State) A->B hν (390 nm) C HAT Process (H-Abstraction) B->C + R-H Substrate D Alkyl Radical + Ketyl Radical C->D SET / HAT E Cross-Coupling (Ni/Pd Catalysis) D->E Electrophile E->A Catalyst Turnover

Fig 1. Dual photoredox/transition-metal catalytic cycle using the push-pull benzophenone scaffold.

Cross_Coupling Start 2-Cl-3'-F-4'-OMe-BP (Electrophile) OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Ar-B(OH)2 or Amine) OxAdd->TransMet Base, Nucleophile RedElim Reductive Elimination (Sterically Accelerated) TransMet->RedElim Isomerization Product Functionalized Diaryl Ketone RedElim->Product Pd(0) Regeneration

Fig 2. Sterically accelerated Pd-catalyzed cross-coupling workflow via the ortho-chloro handle.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every reagent choice is grounded in mechanistic causality.

Protocol A: Visible-Light Mediated C(sp³)-H Arylation (Dual Catalysis)

This protocol exploits the push-pull nature of the benzophenone core to generate carbon-centered radicals via HAT, which are subsequently intercepted by a nickel catalyst[1].

  • Reaction Assembly (Glovebox): Charge a 10 mL Schlenk tube with 2-Chloro-3'-fluoro-4'-methoxybenzophenone (20 mol%), NiCl₂·dtbbpy (5 mol%), an aryl bromide electrophile (1.0 equiv), and the C-H substrate (e.g., THF, 10 equiv).

    • Causality: The benzophenone acts as the HAT photocatalyst. The Ni(II) complex is the cross-coupling engine. Photolysis of the benzophenone chromophore facilitates the rapid reduction of the Ni(II) precatalyst to the active Ni(0) species[4].

  • Solvent & Base Addition: Add 3.0 mL of degassed acetonitrile and 2,6-lutidine (1.5 equiv).

    • Causality: 2,6-lutidine is chosen as a homogeneous, non-nucleophilic base to neutralize hydrobromic acid generated during the reaction without coordinating to and poisoning the nickel center.

  • Irradiation: Seal the tube, remove it from the glovebox, and irradiate with 390 nm LEDs (40 W) for 16 hours at ambient temperature (maintained via a cooling fan).

    • Causality: 390 nm specifically targets the red-shifted π→π∗ transition of the push-pull benzophenone, avoiding the deep UV wavelengths that cause competitive homolysis of the aryl bromide.

  • Isolation: Quench the reaction with deionized water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Sterically-Controlled Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the 2-chloro handle for late-stage API functionalization[3].

  • Reagent Mixing: In a round-bottom flask, combine 2-Chloro-3'-fluoro-4'-methoxybenzophenone (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Activation: Add Pd(dppf)Cl₂ (3 mol%).

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium intermediate. This geometry is strictly required to overcome the immense steric bulk of the ortho-chloro group during the final reductive elimination step.

  • Biphasic Heating: Suspend the mixture in a 4:1 ratio of 1,4-dioxane to H₂O. Heat to 90°C under an argon atmosphere for 4 hours.

    • Causality: The biphasic solvent system ensures complete dissolution of both the organic electrophile and the inorganic carbonate base, facilitating rapid transmetalation at the aqueous-organic interface.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via column chromatography.

Sources

Validation

A Senior Application Scientist's Guide to 2-Chloro-3'-fluoro-4'-methoxybenzophenone: A Benchmark Against Traditional Intermediates

For the discerning researcher in drug development and materials science, the selection of synthetic intermediates is a critical decision that dictates the efficiency, novelty, and ultimate success of a project. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and materials science, the selection of synthetic intermediates is a critical decision that dictates the efficiency, novelty, and ultimate success of a project. This guide provides an in-depth technical comparison of 2-Chloro-3'-fluoro-4'-methoxybenzophenone, a highly functionalized diaryl ketone, against its more traditional, less-substituted benzophenone counterparts. We will explore the synthetic nuances, the impact of its unique substitution pattern on reactivity and biological relevance, and provide actionable experimental protocols.

Introduction: The Strategic Value of Multi-Functionalized Benzophenones

Benzophenones are a cornerstone structural motif in medicinal chemistry and photochemistry, serving as key intermediates for a vast array of pharmaceuticals, photoinitiators, and molecular probes.[1] The traditional approach often involves the use of simple benzophenones, which are then functionalized in subsequent, often multi-step, synthetic sequences. However, the strategic use of a pre-functionalized, complex intermediate like 2-Chloro-3'-fluoro-4'-methoxybenzophenone offers a more convergent and efficient approach to novel chemical entities. The chloro, fluoro, and methoxy groups are not mere decorations; they are strategically placed to modulate the electronic, steric, and pharmacokinetic properties of the final molecules.[2][3][4]

This guide will benchmark this advanced intermediate against traditional precursors through the lens of synthetic accessibility and the inherent advantages conferred by its specific functionalization.

Synthetic Strategies: A Comparative Analysis

The synthesis of benzophenones is well-established, with Friedel-Crafts acylation and Suzuki-Miyaura coupling being two of the most robust and versatile methods.[5] Below, we compare the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone with that of a traditional, simpler benzophenone (e.g., 4-chlorobenzophenone) to highlight the differences in approach and potential challenges.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of benzophenones, involving the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[6][7][8]

Experimental Protocol: Synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone via Friedel-Crafts Acylation

This protocol is a plausible route based on established procedures for similar substituted benzophenones.[9][10]

  • 1. Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • 2. Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a suitable anhydrous solvent such as dichloromethane (DCM) in the reaction flask. The suspension is cooled to 0-5 °C using an ice bath.

  • 3. Addition of Reactants: A solution of 2-chlorobenzoyl chloride (1.0 equivalent) and 3-fluoro-4-methoxyanisole (1.0-1.2 equivalents) in anhydrous DCM is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • 4. Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • 5. Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel.

  • 6. Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • 7. Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

Diagram of Friedel-Crafts Acylation Workflow

setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Charge AlCl3 & DCM (Cool to 0-5 °C) setup->reagents addition 3. Dropwise Addition of 2-Chlorobenzoyl Chloride & 3-Fluoro-4-methoxyanisole reagents->addition reaction 4. Stir at Room Temp (Monitor by TLC) addition->reaction workup 5. Quench with Ice/HCl reaction->workup extraction 6. Extract with DCM & Wash workup->extraction isolation 7. Dry, Concentrate & Purify extraction->isolation product Pure Product isolation->product

Caption: Workflow for the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone via Friedel-Crafts Acylation.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that offers a milder alternative to Friedel-Crafts acylation, with a high degree of functional group tolerance.[11][12][13][14]

Experimental Protocol: Synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone via Suzuki-Miyaura Coupling

This protocol is a plausible route based on established procedures for benzophenone synthesis via Suzuki coupling.[13]

  • 1. Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add 2-chlorobenzoyl chloride (1.0 equivalent), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • 2. Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • 3. Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) with vigorous stirring for 12-24 hours. Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • 4. Work-up: After cooling to room temperature, water and an organic solvent (e.g., ethyl acetate) are added to the reaction mixture.

  • 5. Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine.

  • 6. Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Diagram of Suzuki-Miyaura Coupling Workflow

setup 1. Combine Reactants (Acyl Chloride, Boronic Acid, Pd Catalyst, Base) solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat to Reflux (Monitor Reaction) solvent->reaction workup 4. Cool and Add Water & Organic Solvent reaction->workup extraction 5. Separate Layers & Extract workup->extraction isolation 6. Dry, Concentrate & Purify extraction->isolation product Pure Product isolation->product

Caption: Workflow for the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone via Suzuki-Miyaura Coupling.

Comparative Analysis of Synthetic Routes

FeatureFriedel-Crafts AcylationSuzuki-Miyaura CouplingTraditional Benzophenone Synthesis (e.g., Friedel-Crafts)
Precursors 2-chlorobenzoyl chloride, 3-fluoro-4-methoxyanisole2-chlorobenzoyl chloride, (3-fluoro-4-methoxyphenyl)boronic acidBenzoyl chloride, Benzene (or monosubstituted benzene)
Catalyst Stoichiometric Lewis acid (e.g., AlCl₃)Catalytic Palladium complex (e.g., Pd(PPh₃)₄)Stoichiometric Lewis acid (e.g., AlCl₃)
Reaction Conditions Often harsh, requires anhydrous conditionsGenerally milder, tolerates some waterOften harsh, requires anhydrous conditions
Functional Group Tolerance LimitedHighLimited
Byproducts HCl, catalyst-complex wasteBoron-containing byproductsHCl, catalyst-complex waste
Advantages Direct, often high-yielding for simple systemsHigh functional group tolerance, milder conditionsWell-established, readily available starting materials
Disadvantages Harsh conditions, stoichiometric catalyst, limited functional group toleranceCost of catalyst and ligands, requires boronic acid precursorHarsh conditions, potential for polysubstitution, limited to less complex molecules

The Impact of Substitution: A Deeper Dive

The true value of 2-Chloro-3'-fluoro-4'-methoxybenzophenone lies in the synergistic effects of its substituents. This section dissects the contribution of each functional group to the overall performance of the intermediate.

  • The 2-Chloro Group: The presence of a chlorine atom at the ortho position of one of the phenyl rings introduces both steric and electronic effects. It can influence the conformation of the molecule by restricting the rotation around the C-C bond connecting the phenyl ring to the carbonyl group. Electronically, the chloro group is electron-withdrawing, which can impact the reactivity of the adjacent carbonyl group.[2][3] In the context of further synthetic transformations, this chlorine atom can serve as a handle for cross-coupling reactions, although its reactivity is generally lower than that of bromine or iodine.[14]

  • The 3'-Fluoro Group: Fluorine is a unique element in medicinal chemistry.[15][16] Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can significantly alter the electronic properties of the molecule. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism.[17] It can also lead to more favorable protein-ligand interactions through the formation of hydrogen bonds or other non-covalent interactions.[15]

  • The 4'-Methoxy Group: The methoxy group is an electron-donating group, which can influence the electronic nature of the phenyl ring it is attached to.[2][3] This can be important for modulating the reactivity of the molecule in subsequent reactions. In a medicinal chemistry context, the methoxy group can also participate in hydrogen bonding and improve the pharmacokinetic profile of a drug candidate.[4]

Logical Relationship of Advantages

start Traditional Benzophenone (e.g., 4-Chlorobenzophenone) adv_intermediate 2-Chloro-3'-fluoro-4'-methoxybenzophenone (Advanced Intermediate) start->adv_intermediate Increased Complexity & Strategic Functionalization sub_chloro 2-Chloro: - Steric influence - Handle for coupling adv_intermediate->sub_chloro sub_fluoro 3'-Fluoro: - Metabolic stability - Modulated electronics adv_intermediate->sub_fluoro sub_methoxy 4'-Methoxy: - Electron-donating - H-bonding potential adv_intermediate->sub_methoxy end_product Novel Drug Candidates & Functional Materials with - Improved Potency - Enhanced PK Properties - Unique Photophysics sub_chloro->end_product sub_fluoro->end_product sub_methoxy->end_product

Caption: Strategic advantages of using a multi-substituted intermediate over a traditional one.

Performance Benchmark: Expected Properties and Reactivity

Property2-Chloro-3'-fluoro-4'-methoxybenzophenoneTraditional Benzophenone (e.g., 4-Chlorobenzophenone)Rationale for Difference
Electrophilicity of Carbonyl Carbon Modulated by competing electronic effects of substituentsPrimarily influenced by the single chloro substituentThe electron-donating methoxy group and electron-withdrawing fluoro and chloro groups create a unique electronic environment.
Photophysical Properties Likely altered absorption and emission spectra, potentially enhanced photostabilityWell-characterized, but may be prone to photodegradationFluorination is known to enhance photostability.[16]
Metabolic Stability Potentially enhanced due to the presence of fluorineMore susceptible to metabolic oxidationThe C-F bond is strong and resistant to cleavage.[17]
Reactivity in Cross-Coupling The chloro group can be used for further functionalizationThe chloro group is the primary site for cross-couplingThe presence of multiple functional groups allows for more complex and diverse downstream chemistry.
Bioactivity Potential Higher, due to the presence of key pharmacophoric groupsLower, requires further functionalizationThe fluoro and methoxy groups are common in bioactive molecules.[3][15]

Spectroscopic Characterization

A thorough characterization of 2-Chloro-3'-fluoro-4'-methoxybenzophenone is essential for its use as a reliable intermediate. While a specific spectrum is not publicly available, the expected spectroscopic data can be predicted based on the analysis of similar compounds.[18]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with coupling patterns influenced by the chloro, fluoro, and methoxy substituents. The methoxy group would appear as a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon would resonate around 195 ppm. The aromatic region would show a complex set of signals, with the carbon atoms attached to fluorine exhibiting characteristic C-F coupling.

  • ¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be observed around 1660-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Conclusion and Future Perspectives

2-Chloro-3'-fluoro-4'-methoxybenzophenone represents a significant advancement over traditional, simpler benzophenone intermediates. Its multi-functional nature allows for a more streamlined and convergent approach to the synthesis of complex molecules with desirable properties for drug discovery and materials science. While the initial synthesis of this advanced intermediate may be more complex than that of its traditional counterparts, the downstream benefits, including enhanced biological activity, improved pharmacokinetic properties, and unique photophysical characteristics, make it a highly valuable tool for the modern researcher. The strategic incorporation of chloro, fluoro, and methoxy groups provides a rich platform for the development of next-generation therapeutics and functional materials.

References

  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from Macquarie University ResearchOnline.
  • The Journal of Organic Chemistry. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.
  • PMC. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • LibreTexts. (n.d.). 13: Friedel-Crafts Acylation.
  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • BenchChem. (2025). 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis.
  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Google Patents. (n.d.). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
  • Oregon State University. (2010). Experimental Chemistry II.
  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PMC. (2026). Parallels between the chloro and methoxy groups for potency optimization.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • BenchChem. (2025). Experimental protocol for the preparation of 3-Methoxy-4'-methylbenzophenone.
  • PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • SINO-HIGH(CHINA) CO., LTD. (n.d.). Pharmaceutical & Agrochemical Intermediates.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • SciSpace. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • BenchChem. (2025). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.
  • European Patent Office. (1999). Process for the manufacture of hydroxyalkoxybenzophenones - EP 0721929 B1.
  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • ChemicalBook. (2026). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3.
  • Sigma-Aldrich. (n.d.). 4-chloro-2-fluoro-3-methoxybenzaldehyde | 1002344-97-9.
  • Chemsrc. (2025). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS#:37687-57-3.

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Comparative

A Comparative Guide to the Synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone: Evaluating Reproducibility and Pathway Efficiency

Introduction 2-Chloro-3'-fluoro-4'-methoxybenzophenone is a substituted diarylketone, a structural motif of significant interest in medicinal chemistry and materials science. The specific arrangement of its chloro, fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-3'-fluoro-4'-methoxybenzophenone is a substituted diarylketone, a structural motif of significant interest in medicinal chemistry and materials science. The specific arrangement of its chloro, fluoro, and methoxy substituents can impart unique physicochemical properties, making it a valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. The reproducibility and efficiency of the synthetic pathway are paramount for its practical application in research and development.

This guide provides a comparative analysis of the most viable and reproducible synthetic pathways for 2-Chloro-3'-fluoro-4'-methoxybenzophenone. We will delve into the mechanistic underpinnings of each route, present a logical framework for experimental design, and offer detailed protocols to facilitate successful synthesis. The discussion is grounded in established chemical principles and supported by data from analogous reactions reported in the literature.

Comparative Analysis of Synthetic Pathways

The synthesis of unsymmetrical benzophenones such as 2-Chloro-3'-fluoro-4'-methoxybenzophenone can be approached through several established methodologies. The most prominent and reproducible routes include Friedel-Crafts acylation, the Grignard reaction, and Suzuki-Miyaura cross-coupling. Each pathway offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential for side reactions.

Synthetic PathwayKey Reagents & CatalystsGeneral Yields (Analogous Reactions)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation 2-Chlorobenzoyl chloride, 3-Fluoro-4-methoxytoluene, AlCl₃80-90%[1]High yields, well-established, cost-effective starting materials.Stoichiometric amounts of Lewis acid required, potential for undesired isomers, deactivation of the aromatic ring by halogens can hinder the reaction.[2][3]
Grignard Reaction 2-Chlorophenylmagnesium halide, 3-Fluoro-4-methoxybenzaldehydeVariable, highly dependent on substrate and conditionsVersatile for C-C bond formation, can be adapted for various substituted benzophenones.Highly sensitive to moisture and air, requires strictly anhydrous conditions, potential for side reactions with the carbonyl group.[4][5][6]
Suzuki-Miyaura Coupling 2-Chlorobenzoyl chloride, (3-Fluoro-4-methoxyphenyl)boronic acid, Palladium catalyst, BaseGenerally high yields, often >80%Mild reaction conditions, high functional group tolerance, high selectivity.[7][8]Cost of palladium catalysts and boronic acids, potential for catalyst poisoning.

In-Depth Analysis of Synthetic Pathways

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[3] In the context of 2-Chloro-3'-fluoro-4'-methoxybenzophenone, this would involve the reaction of 2-chlorobenzoyl chloride with 3-fluoro-4-methoxytoluene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

Mechanism and Rationale:

The reaction proceeds via the formation of a highly electrophilic acylium ion from the 2-chlorobenzoyl chloride and AlCl₃. This acylium ion then attacks the electron-rich aromatic ring of 3-fluoro-4-methoxytoluene. The methoxy group is a strong activating group and directs the acylation to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho, para-director.[2] Given the steric hindrance from the methoxy group and the directing effect of both substituents, the primary product is expected to be the desired 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride Target_Molecule 2-Chloro-3'-fluoro-4'-methoxybenzophenone 2-Chlorobenzoyl_chloride->Target_Molecule Acylium ion formation 3-Fluoro-4-methoxytoluene 3-Fluoro-4-methoxytoluene 3-Fluoro-4-methoxytoluene->Target_Molecule Electrophilic Aromatic Substitution AlCl3 AlCl₃ AlCl3->Target_Molecule

Figure 1: Conceptual workflow of Friedel-Crafts Acylation.

Experimental Protocol (Generalized):

  • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane at 0°C, add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • After stirring for 15 minutes, add a solution of 3-fluoro-4-methoxytoluene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Grignard Reaction: A Versatile Alternative

The Grignard reaction provides a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of benzophenones.[4][5] For the target molecule, this would involve the reaction of a Grignard reagent derived from a 2-chlorohalobenzene with 3-fluoro-4-methoxybenzaldehyde.

Mechanism and Rationale:

The Grignard reagent, 2-chlorophenylmagnesium halide, is a potent nucleophile that will attack the electrophilic carbonyl carbon of 3-fluoro-4-methoxybenzaldehyde.[6] This addition reaction forms a secondary alcohol intermediate, which is then oxidized to the desired ketone. Common oxidizing agents for this transformation include chromic acid or pyridinium chlorochromate (PCC). The success of this pathway hinges on the careful control of anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[5][6]

Grignard_Reaction cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2-Chlorophenylmagnesium_halide 2-Chlorophenylmagnesium halide Secondary_Alcohol Secondary Alcohol Intermediate 2-Chlorophenylmagnesium_halide->Secondary_Alcohol Nucleophilic Addition 3-Fluoro-4-methoxybenzaldehyde 3-Fluoro-4-methoxybenzaldehyde 3-Fluoro-4-methoxybenzaldehyde->Secondary_Alcohol Target_Molecule 2-Chloro-3'-fluoro-4'-methoxybenzophenone Secondary_Alcohol->Target_Molecule Oxidation

Figure 2: Two-step process of the Grignard reaction pathway.

Experimental Protocol (Generalized):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a solution of 2-chlorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Oxidation: Dissolve the crude secondary alcohol in dichloromethane and add an oxidizing agent (e.g., PCC) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Suzuki-Miyaura Cross-Coupling: A Modern and Efficient Route

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][8] This pathway would involve the palladium-catalyzed coupling of 2-chlorobenzoyl chloride with (3-fluoro-4-methoxyphenyl)boronic acid.

Mechanism and Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the acyl chloride to a palladium(0) complex, followed by transmetalation with the organoboron compound in the presence of a base, and finally, reductive elimination to yield the desired benzophenone and regenerate the palladium(0) catalyst.[8] This method is known for its mild reaction conditions and high functional group tolerance, making it a highly attractive and reproducible option.[11]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride Target_Molecule 2-Chloro-3'-fluoro-4'-methoxybenzophenone 2-Chlorobenzoyl_chloride->Target_Molecule Oxidative Addition Boronic_Acid (3-Fluoro-4-methoxyphenyl)boronic acid Boronic_Acid->Target_Molecule Transmetalation Pd_Catalyst Palladium Catalyst Pd_Catalyst->Target_Molecule Base Base Base->Target_Molecule

Figure 3: Key components of the Suzuki-Miyaura cross-coupling.

Experimental Protocol (Generalized):

  • In a reaction vessel, combine 2-chlorobenzoyl chloride (1.0 equivalent), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

All three discussed pathways present viable options for the synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

  • For large-scale synthesis and cost-effectiveness, Friedel-Crafts acylation is a strong contender, provided that potential issues with isomer formation can be controlled through careful optimization of reaction conditions.

  • The Grignard reaction offers versatility but demands rigorous control over the experimental setup to ensure reproducibility due to its moisture sensitivity.

  • For high purity, yield, and excellent functional group tolerance, the Suzuki-Miyaura cross-coupling is the recommended method , particularly in a research and development setting where the cost of the catalyst may be less of a concern than the reliability and efficiency of the synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful and reproducible synthesis of 2-Chloro-3'-fluoro-4'-methoxybenzophenone.

References

  • A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions - Benchchem. (n.d.).
  • Comparative analysis of different catalytic systems for 2-aminobenzophenone synthesis - Benchchem. (n.d.).
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26).
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (2014, March 30).
  • Experiment 13: Grignard Reaction - UW-Madison Chemistry. (n.d.).
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI. (2018, July 26).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem. (n.d.).
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnamNcJhPNm044SjtA5fTRgxPPynX6M00N1s1mqPU2Uiu-1En0PTZ_DI6xA-J0SUd8WTnIhx-KtqEnYUfIf2xq6XWNJf4w1pO4KO5CQDoi-dwF0v8wz6vT6PQyBOSHG6c39__eCA==
  • Grignard Reaction - Web Pages. (n.d.).
  • Synthesis and Preparation of Grignard Reagent - Research and Reviews. (2021, October 27).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.).
  • WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol - Google Patents. (n.d.).
  • フリーデル・クラフツ アシル化 Friedel-Crafts Acylation | Chem-Station (ケムステ). (2009, June 09).
  • Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. (n.d.).
  • From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes Christian Burmester, Kodai - Sciforum. (n.d.).
  • 3-Methoxy-4'-methylbenzophenone synthesis pathways - Benchchem. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
  • 2-Chloro-3'-fluoro-4'-methylbenzophenone. (n.d.).
  • Process for the manufacture of hydroxyalkoxybenzophenones - European Patent Office - EP 0721929 B1. (1999, October 27).
  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction - cata log.lib.ky. (2021, December 17).
  • A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Patsnap Eureka. (2019, February 26).
  • Application Notes and Protocols: Grignard Reaction with 2-Chloro-3-(2-methoxyphenyl)-1-propene - Benchchem. (n.d.).
  • US4895984A - Acylation of aromatics - Google Patents. (n.d.).
  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate. (n.d.).
  • Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025, May 30).
  • Efficient Synthesis of Benzofurans Utilizing[12][12]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans - Organic Chemistry Portal. (n.d.). Retrieved from

  • SINO-HIGH(CHINA) CO., LTD.--4-Fluoro-4'-Methylbenzophenone|4-Fluoro-4'-Methoxybenzophenone. (n.d.).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Chloro-3'-fluoro-4'-methoxybenzophenone

Welcome to your comprehensive guide on the safe handling of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. As a substituted benzophenone, this compound is integral to various research and development applications.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 2-Chloro-3'-fluoro-4'-methoxybenzophenone. As a substituted benzophenone, this compound is integral to various research and development applications. However, its chemical structure—featuring halogen and methoxy groups—necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist to provide a procedural and causal framework for your safety protocols, ensuring every step is understood and validated.

While a specific Safety Data Sheet (SDS) for 2-Chloro-3'-fluoro-4'-methoxybenzophenone is not widely available, a conservative safety protocol can be established by analyzing data from structurally analogous compounds. Chemicals with similar structures, such as other halogenated benzophenones, consistently show hazards including skin irritation, serious eye irritation, and respiratory tract irritation[1][2][3]. Therefore, the guidance provided here is based on a prudent assessment of these potential risks.

Core Hazard Assessment and Required PPE

Understanding the potential routes of exposure is the foundation of effective PPE selection. For this class of compounds, we must assume the following hazards and prepare accordingly.

Route of Exposure Potential Hazard Primary Personal Protective Equipment (PPE) Key Operational Mandates
Dermal (Skin) Causes skin irritation; potential for allergic reaction and systemic absorption.[2][3]Nitrile Gloves (double-gloving recommended for transfers), Impervious Lab Coat (fully buttoned with tight cuffs).[4][5]Avoid all skin contact. Inspect gloves for integrity before each use. Wash hands thoroughly after handling, even if gloves were worn.[4]
Ocular (Eyes) Causes serious eye irritation or damage.[1][2]Chemical Splash Goggles meeting ANSI Z87.1 or EN166 standards. A Face Shield is required over goggles during splash-hazard procedures.[4][6]Never wear contact lenses when handling this compound. Ensure eyewash stations are unobstructed and tested weekly.[7]
Inhalation May cause respiratory tract irritation, especially if handled as a powder or aerosolized.[1][3]Work within a certified Chemical Fume Hood . If dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 for particulates or one with organic vapor cartridges) may be required.[4][5]Always handle the solid material in a way that minimizes dust generation.[7]
Ingestion Harmful if swallowed.[8]N/A (Procedural Control)Do not eat, drink, or smoke in laboratory areas.[9] Wash hands thoroughly before leaving the lab.
Environmental Potentially toxic to aquatic life with long-lasting effects.[8]N/A (Procedural Control)Prevent release to the environment. Dispose of waste in sealed, labeled containers according to institutional and local regulations.[10][11]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and, more critically, taking off your PPE is a self-validating protocol designed to prevent cross-contamination. The logic is to remove the most contaminated items first, moving from the "outside in" while avoiding contact between contaminated PPE and your skin or clean clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Don Lab Coat (Button fully) don2 2. Don Goggles & Face Shield don1->don2 don3 3. Don Inner Gloves don2->don3 don4 4. Don Outer Gloves (Over cuffs) don3->don4 doff1 1. Remove Outer Gloves (Glove-in-glove technique) doff2 2. Remove Lab Coat (Turn inside out) doff1->doff2 doff3 3. Remove Goggles & Face Shield doff2->doff3 doff4 4. Remove Inner Gloves doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Methodologies

A. Glove Selection and Technique:

  • Primary Barrier: For incidental contact, single-use nitrile gloves provide an effective barrier. Always check the manufacturer's chemical resistance guide for suitability with halogenated aromatic compounds if prolonged contact is anticipated.[5]

  • Double-Gloving: For tasks with higher splash risk, such as weighing or transferring solutions, wear two pairs of nitrile gloves. The outer glove protects the inner glove from contamination.

  • Proper Removal (Glove-in-Glove):

    • With your gloved left hand, pinch the cuff of the right glove and peel it off, turning it inside out.

    • Hold the removed glove in your still-gloved left hand.

    • Slide two fingers of your now-bare right hand under the cuff of the left glove.

    • Peel the left glove off, turning it inside out and enclosing the first glove within it.

    • Dispose of the bundled gloves immediately in the designated waste container.[8]

B. Lab Coat and Body Protection:

  • Material: Use a lab coat made of a tightly woven, impervious material. Ensure it is fully buttoned with sleeves extending to the wrist.

  • Removal: When removing the lab coat, roll it away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated area or place it directly into the laundry receptacle.

Emergency Protocols: Immediate Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Exposure: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Eye Exposure: Move to the nearest eyewash station and flush the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the affected individual to fresh air immediately.[12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious and alert, have them drink 1-2 glasses of water.[7] Seek immediate medical attention.

Disposal of Contaminated Materials

Proper disposal prevents environmental contamination and accidental exposure to support staff.

  • Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with 2-Chloro-3'-fluoro-4'-methoxybenzophenone must be considered hazardous waste.

    • Collect all used items in a designated, sealed, and clearly labeled waste bag or container.[13]

    • Do not mix this waste with general laboratory trash.

  • Chemical Waste:

    • Dispose of unused chemical and reaction waste in a dedicated, sealed, and labeled hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not discharge into drains or sewer systems.[10]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond mere compliance. You are creating a self-validating system where every action is underpinned by a clear understanding of the risks and the scientific principles of protection.

References

  • 2-CHLORO-4'-FLUORO-3'-METHYLBENZOPHENONE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • Dräger Gas Detectors & PPE for Benzophenone | C13H10O | 119-61-9. (n.d.). Dräger. Retrieved March 18, 2026, from [Link]

  • MAXGARD® 300: UV Stabilizer (131-54-4) Benzophenone-6. (2018, January 23). Lycus Ltd. Safety Data Sheet. Retrieved March 18, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, August 6). Retrieved March 18, 2026, from [Link]

  • 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved March 18, 2026, from [Link]

  • Section 2. Hazards identification. (2021, January 12). ChemView, EPA. Retrieved March 18, 2026, from [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020, August 21). Cosmetic Ingredient Review. Retrieved March 18, 2026, from [Link]

  • 3-CHLORO-4-FLUORO-2'-METHOXYBENZOPHENONE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • Benzophenone Method no: PV2130. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved March 18, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved March 18, 2026, from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved March 18, 2026, from [Link]

  • 40 CFR 721.1747 -- Substituted benzophenone (generic). (2003, December 17). eCFR. Retrieved March 18, 2026, from [Link]

  • GHS Classification List. (2016, January 27). ChemSafetyPro.COM. Retrieved March 18, 2026, from [Link]

  • BENZOPHENONE | Occupational Safety and Health Administration. (2020, December 17). OSHA. Retrieved March 18, 2026, from [Link]

  • SAFETY DATA SHEET. (2015, June 11). MsdsDigital.com. Retrieved March 18, 2026, from [Link]

  • Hazardous Substance Fact Sheet. (2017, May). New Jersey Department of Health. Retrieved March 18, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3'-fluoro-4'-methoxybenzophenone
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2-Chloro-3'-fluoro-4'-methoxybenzophenone
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